Depudecin
Description
(-)-Depudecin has been reported in Xylaria and Alternaria brassicicola with data available.
This compound is this compound is a fungal metabolite that reverts the rounded phenotype of NIH 3T3 fibroblasts transformed with v-ras and v-src oncogenes to the flattened phenotype of the non-transformed parental cells. The mechanism of de-transformation induced by this agent had not been determined. However, this compound has been demonstrated to inhibit histone deacetylase (HDAC) activity effectively both in vivo and in vitro.
structure given in first source; isolated from the fungus Alternaria brassicicola
Properties
CAS No. |
139508-73-9 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1 |
InChI Key |
DLVJMFOLJOOWFS-INMLLLKOSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |
Canonical SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Synonyms |
4,5:8,9-dianhydro-1,2,6,7,11-pentadeoxy-d-threo-d-ido-undeca-1,6-dienitol |
Origin of Product |
United States |
Foundational & Exploratory
Depudecin: A Fungal Metabolite with Histone Deacetylase Inhibitory Activity
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Depudecin is a naturally occurring polyketide with potent histone deacetylase (HDAC) inhibitory activity. Originally isolated from the fungus Alternaria brassicicola, this eleven-carbon linear molecule has garnered significant interest within the scientific community for its ability to induce morphological reversion in oncogene-transformed cells. This technical guide provides a comprehensive overview of the origin, source, and biological activity of this compound, with a focus on its biosynthesis, mechanism of action, and relevant experimental protocols. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.
Origin and Source
This compound was first identified as a metabolite produced by the phytopathogenic fungus Alternaria brassicicola.[1][2] This fungus is a known pathogen of brassica crops. Subsequent studies have also reported its production by other fungal species. The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the DEP cluster.[3]
Biosynthesis of this compound
The production of this compound is governed by a six-gene cluster (DEP1 to DEP6) within Alternaria brassicicola.[3] This cluster encodes the enzymatic machinery necessary for the synthesis of the eleven-carbon polyketide backbone and its subsequent modifications.
Table 1: Genes and Predicted Functions in the this compound Biosynthetic Cluster [3]
| Gene | Predicted Protein Function |
| DEP1 | Protein of unknown function |
| DEP2 | Monooxygenase |
| DEP3 | Major Facilitator Superfamily (MFS) transporter |
| DEP4 | Monooxygenase |
| DEP5 (AbPKS9) | Polyketide Synthase (PKS) |
| DEP6 | Transcription factor |
The biosynthesis is initiated by the polyketide synthase DEP5, which constructs the carbon chain. The monooxygenases, DEP2 and DEP4, are predicted to be responsible for the formation of the epoxide rings. DEP6 acts as a transcription factor, regulating the expression of the other genes within the cluster.[3] Finally, the MFS transporter, DEP3, is likely involved in the secretion of this compound from the fungal cell.
Mechanism of Action: HDAC Inhibition
This compound exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs).[4][5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the reactivation of silenced genes.
The inhibitory activity of this compound has been quantified against HDAC1, with a reported IC50 value of 4.7 µM.[5][6] This level of inhibition is comparable to the concentrations required to observe its detransforming effects in cell-based assays (4.7–47 µM).[6]
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value |
| HDAC1 | 4.7 µM[5][6] |
| Other HDAC Isoforms | Data not available |
The ability of this compound to induce a flattened morphology in v-ras-transformed NIH3T3 cells is a hallmark of its HDAC inhibitory activity.[6] This morphological reversion is associated with the reorganization of the actin cytoskeleton. While this compound is known to revert the phenotype of cells transformed by the Ras oncogene, its direct effect on the phosphorylation status of key components of the Ras-MEK-ERK signaling pathway has not been extensively detailed in publicly available literature. However, HDAC inhibitors are known to modulate various signaling pathways, and it is plausible that the effects of this compound on cell morphology are, at least in part, mediated through the regulation of gene expression downstream of this and other pathways.
Experimental Protocols
Isolation and Purification of this compound from Alternaria brassicicola
While a specific, detailed, publicly available protocol for the isolation of this compound is limited, a general procedure can be inferred from common practices for the purification of fungal secondary metabolites.
-
Culturing: Alternaria brassicicola is cultured in a suitable liquid medium, such as potato dextrose broth, under conditions that promote this compound production (e.g., incubation at 23°C).[2]
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:
-
Silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate).
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol and water.
-
-
Characterization: The purified this compound is characterized using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm its identity and purity.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol provides a general framework for measuring HDAC activity and the inhibitory potential of compounds like this compound.
-
Reagents and Materials:
-
HDAC substrate (e.g., a fluorogenic acetylated peptide).
-
Assay buffer.
-
HDAC enzyme source (e.g., purified recombinant HDAC1 or nuclear extract).
-
This compound or other test inhibitors.
-
Developer solution (to release the fluorophore).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of the microplate, add the assay buffer, HDAC substrate, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the HDAC enzyme source to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (excitation and emission wavelengths will depend on the specific fluorophore used).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Morphological Reversion Assay in ras-transformed NIH3T3 Cells
This assay is used to visually assess the ability of this compound to revert the transformed phenotype of cancer cells.[6]
-
Cell Culture:
-
Culture v-ras-transformed NIH3T3 cells in a suitable medium (e.g., DMEM supplemented with fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in multi-well plates at a density that allows for observation of individual cell morphology.
-
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Treat the cells with the this compound solutions or a vehicle control.
-
-
Incubation and Observation:
-
Incubate the cells for a period of time (e.g., 24-48 hours).
-
Observe the cells under a phase-contrast microscope to assess changes in morphology. Look for a transition from a rounded, refractile phenotype to a flattened, adherent phenotype with more organized actin stress fibers.
-
-
Fixing and Staining (Optional):
-
Cells can be fixed with paraformaldehyde and stained with fluorescently labeled phalloidin to visualize the actin cytoskeleton.
-
Conclusion
This compound stands as a compelling natural product with well-defined HDAC inhibitory activity. Its fungal origin and the elucidation of its biosynthetic gene cluster provide a foundation for potential synthetic biology approaches to enhance its production or generate novel analogs. The ability of this compound to reverse the transformed phenotype in cancer cell models underscores its potential as a lead compound in drug discovery programs targeting epigenetic mechanisms. Further research is warranted to explore its activity against a broader range of HDAC isoforms and to fully elucidate its impact on cellular signaling pathways. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this promising molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolite diversity in the plant pathogen Alternaria brassicicola: factors affecting production of brassicicolin A, this compound, phomapyrone A and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and role in virulence of the histone deacetylase inhibitor this compound from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
Depudecin: A Fungal Secondary Metabolite and Histone Deacetylase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Depudecin is a fungal secondary metabolite originally isolated from Alternaria brassicicola.[1][2] It is a linear eleven-carbon polyketide characterized by the presence of two epoxide rings and six stereogenic centers.[1] The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs), placing it in a class of compounds with significant potential in oncology and other therapeutic areas.[1][3] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, available quantitative data, and detailed experimental protocols for its study.
Discovery and Chemical Properties
This compound was first identified in the culture broth of the fungus Alternaria brassicicola through a screen for compounds capable of inducing morphological reversion in NIH 3T3 cells transformed with v-ras and v-src oncogenes.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | PubChem |
| Molecular Weight | 212.24 g/mol | PubChem |
| IUPAC Name | (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | PubChem |
| CAS Number | 139508-73-9 | PubChem |
Biosynthesis
The biosynthesis of this compound is governed by a dedicated gene cluster in Alternaria brassicicola, designated as the 'DEP' cluster.[4][5] This cluster contains six genes, DEP1 through DEP6, which orchestrate the assembly of the this compound molecule.[4][5] The core of the biosynthetic pathway is a type I reducing polyketide synthase (PKS) encoded by the DEP5 gene.[4] The subsequent tailoring of the polyketide backbone is carried out by two monooxygenases, encoded by DEP2 and DEP4, which are responsible for the formation of the characteristic epoxide rings.[4][5] The DEP6 gene encodes a transcription factor that regulates the expression of the other genes within the cluster.[4][5] The functions of the remaining genes, DEP1 and the transporter-encoding DEP3, are also integral to the production and secretion of this compound.[4][5]
References
- 1. HDAC1/2-Mediated Regulation of JNK and ERK Phosphorylation in Bovine Mammary Epithelial Cells (MAC-Ts) in response to TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC Inhibitor LBH589 Induces ERK-Dependent Prometaphase Arrest in Prostate Cancer via HDAC6 Inactivation and Down-Regulation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of the ERK pathway markedly sensitizes tumor cells to HDAC inhibitor-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and role in virulence of the histone deacetylase inhibitor this compound from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Epigenetic Modulation of Depudecin: A Technical Guide to its HDAC Inhibition Mechanism
For Immediate Release
A Deep Dive into the Molecular Machinery: Depudecin's Role as a Histone Deacetylase Inhibitor
This technical guide provides an in-depth exploration of the mechanism of action of this compound, a fungal metabolite, as a potent inhibitor of histone deacetylases (HDACs). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the biochemical and cellular effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Competitive Inhibition of HDAC1
This compound exerts its biological effects primarily through the inhibition of histone deacetylase 1 (HDAC1). It functions as a competitive inhibitor, vying with the natural substrate, acetylated histones, for binding to the active site of the enzyme. This inhibitory action leads to the accumulation of acetylated histones within the cell, a state known as histone hyperacetylation. This, in turn, alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression that underpin the observed cellular responses.
The inhibitory potency of this compound against HDAC1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 4.7 µM in in vitro assays using purified recombinant HDAC1.[1][2] This places this compound in the micromolar range of HDAC inhibitors.
Quantitative Data Summary
To facilitate a clear understanding of this compound's efficacy and cellular effects, the following tables summarize key quantitative data from published studies.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 for HDAC1 Inhibition | 4.7 µM | Purified recombinant HDAC1 | [1][2] |
| Cellular Effect | Concentration Range | Cell Line | Reference |
| Morphological Reversion | 1 µg/ml | Ki-ras-transformed NIH3T3 cells | [3] |
| Histone Hyperacetylation | Dose-dependent | v-ras transformed NIH 3T3 cells | [1][2] |
| Inhibition of [³H]Trapoxin Binding | Dose-dependent | Not specified | [1][2] |
Key Experimental Methodologies
This section provides detailed protocols for the key experiments used to elucidate the mechanism of action of this compound as an HDAC inhibitor.
In Vitro HDAC Inhibition Assay (using ³H-acetylated histones)
This assay directly measures the enzymatic activity of HDACs and the inhibitory effect of compounds like this compound.
Materials:
-
Purified recombinant HDAC1 enzyme
-
³H-acetylated histone substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10% glycerol)
-
This compound (or other inhibitors) at various concentrations
-
Stop solution (e.g., 1 M HCl, 0.4 M acetic acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, ³H-acetylated histone substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified HDAC1 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the released ³H-acetate using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of HDAC inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Competitive Binding Assay with [³H]Trapoxin
This assay determines whether this compound binds to the same site on HDACs as other known inhibitors, such as trapoxin.
Materials:
-
Nuclear extracts or purified HDACs
-
[³H]Trapoxin (radiolabeled ligand)
-
Unlabeled this compound and trapoxin at various concentrations
-
Binding buffer (e.g., PBS with protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate nuclear extracts or purified HDACs with a fixed concentration of [³H]Trapoxin in the presence of increasing concentrations of unlabeled this compound or unlabeled trapoxin (as a positive control).
-
Allow the binding to reach equilibrium.
-
Filter the reaction mixtures through glass fiber filters to separate the protein-bound radioligand from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The ability of this compound to displace [³H]Trapoxin from its binding site is indicative of competitive binding.[1]
Analysis of Histone Hyperacetylation by Acid-Urea-Triton (AUT) Gel Electrophoresis
This technique is used to visualize the accumulation of acetylated histones in cells treated with HDAC inhibitors.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer for histone extraction (e.g., containing 0.5% Triton X-100)
-
AUT gel solution (containing acrylamide, acetic acid, urea, and Triton X-100)
-
Electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and extract the histone proteins.
-
Prepare and cast the AUT polyacrylamide gel. The concentrations of urea and Triton X-100 are critical for separating acetylated histone isoforms.
-
Load the histone extracts onto the gel and perform electrophoresis. The acidic pH and presence of urea and Triton X-100 separate histones based on charge and hydrophobicity, allowing for the resolution of different acetylation states.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the histone bands. Hyperacetylated histones will migrate slower than their non-acetylated counterparts, resulting in a characteristic laddering pattern.[1]
Signaling Pathways and Downstream Effects
The inhibition of HDACs by this compound triggers a cascade of downstream events, leading to significant changes in cellular phenotype.
Induction of p21 and Gelsolin
A key consequence of this compound-induced histone hyperacetylation is the upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) and the actin-binding protein gelsolin . The increased acetylation of histones in the promoter regions of the CDKN1A (p21) and GSN (gelsolin) genes leads to a more open chromatin structure, facilitating their transcription.
-
p21 plays a crucial role in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
Gelsolin is involved in actin filament dynamics and has been implicated in the morphological reversion of transformed cells.[1][4]
Cell Cycle Arrest and Apoptosis
The upregulation of p21 contributes to the observed cell cycle arrest in this compound-treated cells. By inhibiting cyclin-dependent kinases, p21 prevents the cell from progressing through the cell cycle, thus halting proliferation.
Furthermore, this compound treatment can induce apoptosis , or programmed cell death, in cancer cells. While the precise apoptotic pathway activated by this compound is still under investigation, it is likely to involve both intrinsic and extrinsic pathways, culminating in the activation of executioner caspases, such as caspase-3.
Morphological Reversion of Transformed Cells
One of the most striking effects of this compound is its ability to induce a morphological reversion of transformed cells.[1][2][4] Cancer cells, which often exhibit a rounded and disorganized phenotype, revert to a more flattened and spread-out morphology, characteristic of normal, untransformed cells.[1][2][4] This effect is closely linked to the upregulation of gelsolin and the subsequent reorganization of the actin cytoskeleton.[1][4]
Visualizing the Mechanism: Signaling and Workflow Diagrams
To provide a clear visual representation of the processes described, the following diagrams were generated using the DOT language.
Caption: this compound's core mechanism of HDAC1 inhibition.
Caption: Downstream cellular effects of this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel compound, this compound, induces production of transformation to the flat phenotype of NIH3T3 cells transformed by ras-oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Reversion of Transformed Cell Phenotypes by Depudecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Depudecin's effects on the reversion of transformed cell phenotypes. It covers the core mechanism of action, presents quantitative data in a structured format, details key experimental protocols, and visualizes the underlying biological processes.
Executive Summary
This compound, a fungal metabolite, has been identified as a potent agent capable of reverting the malignant phenotype of transformed cells to a non-transformed state. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to histone hyperacetylation and subsequent alterations in gene expression. These changes ultimately result in the reorganization of the actin cytoskeleton, restoration of a flattened cell morphology, and induction of cell cycle arrest. This guide summarizes the key findings and methodologies for studying the effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: this compound Activity on Histone Deacetylase (HDAC)
| Target | Assay Type | Value | Cell Line/System | Reference |
| HDAC1 | In Vitro Enzyme Assay | IC50: 4.7 µM | Purified recombinant HDAC1 | [1][2][3] |
| HDACs | In Vitro Competitive Binding | Dose-dependent inhibition of [3H]trapoxin binding | v-ras transformed NIH 3T3 cell lysate | [1] |
| Histones | In Vivo Acetylation | Dose-dependent hyperacetylation | v-ras transformed NIH 3T3 cells | [1][3] |
Table 2: this compound's Effect on Transformed Phenotype Reversion
| Cell Line | Oncogene | Effect | Concentration | Time | Reference |
| NIH 3T3 | v-ras, v-src | Reversion to flattened phenotype | 1 µg/mL | 48 hours | [4] |
| NIH 3T3 | Ki-ras | Reversion to flattened phenotype, actin stress fiber formation | 1 µg/mL | 6 hours | [5] |
| NIH 3T3 | v-ras | Morphological reversion | 4.7–47 µM | 24 hours | [1] |
Table 3: Anti-Angiogenic and Cell Cycle Effects of this compound
| Activity | Assay | Value | System | Reference |
| Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | ID50: 320 ng (1.5 nmol) per egg | In vivo | [6] |
| Cell Cycle | Not specified | Induces cell cycle arrest | Mammalian cell lines | [1] |
Core Signaling Pathway
This compound's primary mechanism for inducing phenotype reversion involves the inhibition of HDACs, leading to downstream effects on gene expression and cytoskeletal organization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Morphological Reversion Assay
This assay qualitatively and quantitatively assesses the ability of this compound to revert the transformed morphology of cancer cells.
Protocol:
-
Cell Seeding:
-
Culture v-ras transformed NIH 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells onto glass coverslips in 6-well plates at a density that allows for visualization of individual cell morphology (e.g., 5 x 10^4 cells/well).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO alone).
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate the cells for 24 to 48 hours.
-
-
Microscopic Analysis:
-
After the incubation period, wash the cells twice with phosphate-buffered saline (PBS).
-
Mount the coverslips on microscope slides.
-
Observe and capture images of the cells using a phase-contrast microscope at 200x or 400x magnification.
-
-
Quantification:
-
Visually score the percentage of cells that have reverted to a flattened, non-transformed phenotype in multiple fields of view for each treatment condition.
-
Alternatively, use image analysis software (e.g., ImageJ) to quantify changes in cell morphology, such as cell area, perimeter, and circularity.
-
In Vitro HDAC Activity Assay
This assay measures the direct inhibitory effect of this compound on HDAC enzyme activity.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Use purified recombinant human HDAC1 enzyme.
-
Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well black plate, add the following to each well:
-
HDAC1 enzyme diluted in assay buffer.
-
Varying concentrations of this compound or a known HDAC inhibitor (positive control) or vehicle (negative control).
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Detection:
-
Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Actin Stress Fiber Staining
This protocol allows for the visualization of changes in the actin cytoskeleton, a key indicator of phenotype reversion.
Protocol:
-
Cell Preparation and Treatment:
-
Seed and treat v-ras transformed NIH 3T3 cells with this compound on glass coverslips as described in the Morphological Reversion Assay (Section 4.1).
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 30-60 minutes at room temperature in the dark.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the actin stress fibers using a fluorescence microscope with the appropriate filter sets.
-
Conclusion
This compound effectively reverts the transformed phenotype of cancer cells by inhibiting HDAC activity, leading to histone hyperacetylation and the subsequent re-expression of genes that regulate the actin cytoskeleton and cell cycle. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other HDAC inhibitors in oncology. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual understanding of the processes involved. Further research focusing on a broader range of cancer cell lines and in vivo models will be crucial to fully elucidate the clinical utility of this compound.
References
- 1. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel compound inducing the flat phenotype of NIH3T3 cells doubly transformed by ras- and src-oncogene, produced by Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel compound, this compound, induces production of transformation to the flat phenotype of NIH3T3 cells transformed by ras-oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a microbial metabolite containing two epoxide groups, exhibits anti-angiogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Depudecin in the Virulence of Alternaria brassicicola: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depudecin, a linear polyketide secondary metabolite produced by the necrotrophic fungus Alternaria brassicicola, is a known inhibitor of histone deacetylases (HDACs). Histone acetylation is a critical epigenetic modification that regulates gene expression, and its disruption can impact various cellular processes, including those related to virulence in pathogenic fungi. This technical guide provides an in-depth analysis of the role of this compound in the pathogenicity of A. brassicicola. We will explore the biosynthesis of this compound, the molecular techniques used to create this compound-deficient mutants, and the quantitative impact of its absence on fungal virulence. Detailed experimental protocols and data are presented to offer a comprehensive resource for researchers in mycology, plant pathology, and drug development.
Introduction
Alternaria brassicicola is a significant plant pathogen responsible for black spot disease on a wide range of cruciferous crops, leading to considerable economic losses. The virulence of this fungus is a complex interplay of various factors, including the secretion of secondary metabolites. Among these, this compound has garnered attention due to its ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.
The inhibition of HDACs by small molecules can lead to hyperacetylation of histones, altering chromatin structure and modulating the transcription of genes involved in fungal development and pathogenicity.[1][2] This guide delves into the specific contribution of this compound to the virulence of A. brassicicola, drawing upon key research findings that have elucidated its biosynthetic pathway and its tangible, albeit modest, role in disease development.
This compound Biosynthesis and its Genetic Locus
The production of this compound in A. brassicicola is orchestrated by a dedicated gene cluster, designated as the DEP cluster. This cluster comprises six genes, DEP1 through DEP6, which are co-regulated and essential for the biosynthesis of the final eleven-carbon linear polyketide.[3][4]
The core of this cluster is the polyketide synthase gene, DEP5 (also known as AbPKS9).[3] The expression of the entire DEP gene cluster is under the control of a pathway-specific transcription factor, encoded by the DEP6 gene.[3] Gene disruption studies have confirmed that DEP2, DEP4, DEP5, and DEP6 are all required for this compound production.[3]
Quantitative Analysis of this compound's Contribution to Virulence
To quantitatively assess the role of this compound in the virulence of A. brassicicola, researchers have employed targeted gene disruption to create this compound-minus mutants. These mutants, along with wild-type and complemented strains, have been subjected to virulence assays on host plants.
The primary model for these studies has been cabbage (Brassica oleracea). The results consistently show a statistically significant, though relatively small, reduction in the virulence of this compound-minus mutants compared to the wild-type strain. Specifically, a decrease of approximately 10% in lesion size has been reported on cabbage leaves.[3][4] Interestingly, this effect was not observed in similar assays conducted on Arabidopsis thaliana.[3]
Table 1: Effect of this compound Production on Alternaria brassicicola Virulence on Brassica oleracea
| Fungal Strain | This compound Production | Mean Lesion Diameter (arbitrary units) | Standard Deviation | Percent Reduction in Virulence compared to Wild-Type |
| Wild-Type | + | 100 | ± 5 | 0% |
| dep5Δ mutant | - | 90 | ± 4 | 10% |
| Complemented Strain | + | 98 | ± 5 | 2% |
Note: The data presented in this table are a synthesized representation based on the reported ~10% reduction in virulence and are intended for illustrative purposes.[3]
Table 2: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of this compound
| Enzyme Source | IC50 Value |
| Mammalian HDAC1 | 4.7 µM[5] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the HDAC enzyme activity in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in virulence.
Fungal Strains and Culture Conditions
-
Fungal Strain : Alternaria brassicicola (e.g., ATCC 96836).
-
Growth Medium : Potato Dextrose Agar (PDA) is commonly used for routine culture.
-
Incubation Conditions : Cultures are typically maintained at 25°C in the dark.
-
Spore Production : For virulence assays, spores (conidia) are harvested from 10-14 day old PDA cultures by flooding the plate with sterile distilled water and gently scraping the surface with a sterile glass rod. The resulting suspension is filtered through cheesecloth to remove mycelial fragments.
-
Spore Concentration : The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 5 x 10^5 spores/mL) with sterile distilled water.[6]
Targeted Gene Disruption (Linear Minimal Element - LME Method)
A high-throughput method for targeted gene disruption in A. brassicicola utilizes linear minimal element (LME) constructs. This method significantly improves the efficiency of homologous recombination.
-
Construct Design : The LME construct consists of a selectable marker (e.g., hygromycin B phosphotransferase gene, hph) flanked by short (250-600 bp) regions of homology to the target gene.
-
PCR Amplification : The flanking regions of the target gene (e.g., DEP5) are amplified by PCR from A. brassicicola genomic DNA.
-
Fusion PCR : The upstream and downstream flanking fragments are fused to the hygromycin resistance cassette by fusion PCR.
-
Protoplast Transformation :
-
Generate protoplasts from young mycelia of A. brassicicola by enzymatic digestion (e.g., with a mixture of lysing enzymes and driselase).
-
Purify the protoplasts by filtration and centrifugation.
-
Incubate the protoplasts with the LME construct in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.
-
Plate the transformed protoplasts on regeneration medium containing a selective agent (e.g., hygromycin B).
-
-
Screening of Transformants : Putative mutants are initially selected based on their resistance to the antibiotic. Confirmation of gene disruption is performed by PCR analysis using primers that flank the insertion site.
Virulence Assay (Detached Leaf Assay)
-
Plant Material : Cabbage (Brassica oleracea) leaves of a susceptible cultivar are used. Leaves of a similar age and size should be selected for consistency.
-
Inoculation :
-
Excise leaves from healthy cabbage plants.
-
Wash the leaves with sterile distilled water and place them in a humid chamber (e.g., a plastic box lined with moist filter paper).
-
Place a 5-10 µL droplet of the fungal spore suspension (5 x 10^5 spores/mL) onto the adaxial surface of each leaf.
-
As a control, apply droplets of sterile distilled water to a separate set of leaves.
-
-
Incubation : Incubate the inoculated leaves at 25°C with high humidity for 3-5 days.
-
Data Collection :
-
Measure the diameter of the necrotic lesions that develop at the inoculation sites.
-
Calculate the average lesion size and standard deviation for each fungal strain (wild-type, mutant, complemented).
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any differences in lesion size.[6]
-
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
-
Enzyme Source : Purified recombinant histone deacetylase (e.g., human HDAC1) or a crude nuclear extract from a suitable cell line can be used.
-
Substrate : A common substrate is a short peptide containing an acetylated lysine residue linked to a fluorophore that is quenched in its acetylated state.
-
Assay Procedure :
-
Incubate the HDAC enzyme with varying concentrations of this compound in an appropriate assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After a defined incubation period, stop the reaction and measure the fluorescence. Deacetylation of the substrate by the HDAC enzyme results in an increase in fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the HDAC activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Caption: Biosynthetic pathway of this compound in A. brassicicola.
Caption: Experimental workflow for the detached leaf virulence assay.
Caption: Proposed mechanism of this compound's action on virulence.
Conclusion
This compound plays a discernible, yet minor, role in the virulence of its producing fungus, Alternaria brassicicola, on cabbage. The creation of this compound-minus mutants through targeted gene disruption of the DEP biosynthetic cluster has been instrumental in quantifying this contribution to approximately a 10% reduction in lesion size.[3] As a histone deacetylase inhibitor, this compound's mode of action is likely through the modulation of gene expression, which in turn affects the fungus's ability to cause disease. However, its impact is significantly less pronounced than that of other fungal HDAC inhibitors, such as HC toxin in the Cochliobolus carbonum-maize pathosystem.[3]
This technical guide provides a foundational understanding of this compound's role in fungal virulence, supported by detailed experimental protocols and quantitative data. This information serves as a valuable resource for researchers investigating fungal secondary metabolism, host-pathogen interactions, and the development of novel antifungal strategies targeting epigenetic regulatory mechanisms. Further research is warranted to explore the specific host and fungal genes whose expression is altered by this compound's HDAC inhibitory activity and to investigate the potential for synergistic effects with other virulence factors.
References
- 1. Frontiers | Histone deacetylase inhibition as an alternative strategy against invasive aspergillosis [frontiersin.org]
- 2. Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review [article.sapub.org]
- 3. Biosynthesis and role in virulence of the histone deacetylase inhibitor this compound from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complexity of Brassica oleracea–Alternaria brassicicola Susceptible Interaction Reveals Downregulation of Photosynthesis at Ultrastructural, Transcriptional, and Physiological Levels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Depudecin Treatment Protocol for Cancer Cell Lines: A Detailed Guide for Researchers
Abstract
Depudecin, a fungal metabolite, is a known inhibitor of histone deacetylase (HDAC), an enzyme family often dysregulated in cancer. By inhibiting HDACs, this compound induces histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the treatment of cancer cell lines with this compound, intended for researchers, scientists, and drug development professionals. It includes a summary of this compound's activity, detailed experimental procedures, and visual representations of the signaling pathways involved.
Introduction
Histone deacetylases (HDACs) play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to promoter regions of tumor suppressor genes, contributing to their silencing. This compound has been identified as a potent HDAC inhibitor, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2] This document outlines the protocols for evaluating the effects of this compound on cancer cell lines, including its impact on cell viability, apoptosis, and cell cycle progression.
Quantitative Data Summary
This compound has been shown to inhibit HDAC activity and the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target | Cell Line/Enzyme | IC50 Value | Reference |
| HDAC1 (in vitro) | Purified recombinant HDAC1 | 4.7 µM | [2] |
| Cell Proliferation | v-ras transformed NIH 3T3 | 4.7–47 µM | [2] |
| Cell Proliferation | MG63 (Human Osteosarcoma) | Activity demonstrated, specific IC50 not provided. | [3] |
Note: Further research is required to establish a comprehensive list of IC50 values across a broader range of cancer cell lines.
Signaling Pathways
This compound's primary mechanism of action is the inhibition of HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure, allowing for the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis.
This compound-Induced Cell Cycle Arrest
This compound treatment can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1 and p27KIP1. These proteins bind to and inactivate cyclin-CDK complexes, preventing the phosphorylation of key substrates required for cell cycle progression.[4][5]
This compound-Induced Apoptosis
This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition leads to changes in the expression of Bcl-2 family proteins, tipping the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[1][6] This results in mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-cyclin B1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound is a valuable tool for studying the role of HDACs in cancer biology. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the anti-cancer effects of this compound on various cancer cell lines. By understanding its mechanism of action and its effects on key signaling pathways, the potential of this compound as a therapeutic agent can be further elucidated.
References
- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Histone Deacetylase (HDAC) Activity Assay Using Depudecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation process leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.
Depudecin, a fungal metabolite isolated from Alternaria brassicicola, is a known inhibitor of HDACs.[1] It has been shown to induce the morphological reversion of transformed cells and inhibit HDAC activity both in vitro and in vivo.[2][3] These application notes provide detailed protocols for assessing the in vitro activity of HDACs in the presence of this compound using both fluorometric and colorimetric assays.
Mechanism of Action
This compound is a polyketide with a unique eleven-carbon chain containing two epoxide groups.[1] It is believed to inhibit HDACs by covalently binding to nucleophilic residues within the active site of the enzyme.[4] This action prevents the deacetylase from removing acetyl groups from its substrates, leading to an accumulation of acetylated proteins, including histones. The hyperacetylation of histones results in a more open chromatin structure, which can lead to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[4][5]
Data Presentation
The inhibitory activity of this compound against HDAC1 has been quantified, providing a key metric for its potency.
| Compound | Target HDAC Isoform | IC50 Value (µM) | Reference |
| This compound | HDAC1 | 4.7 | [2][3] |
Note: The isoform selectivity of this compound against other HDACs is currently not well-documented in publicly available literature.[4]
Experimental Protocols
Two common methods for determining in vitro HDAC activity are fluorometric and colorimetric assays. Both are adaptable for measuring the inhibitory effect of compounds like this compound.
Fluorometric In Vitro HDAC Activity Assay
This assay measures the activity of HDACs by detecting a fluorescent product generated from a specific acetylated substrate.
Materials:
-
Purified active HDAC enzyme (e.g., recombinant human HDAC1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate used, e.g., Ex/Em = 350-380/440-460 nm or Ex/Em = 355/460 nm)[6][7]
-
Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control for inhibition)
Procedure:
-
Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. Dilute the purified HDAC enzyme and this compound to the desired concentrations in HDAC Assay Buffer. A serial dilution of this compound should be prepared to determine the IC50 value.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Purified HDAC enzyme
-
This compound at various concentrations (or solvent control)
-
-
Pre-incubation: Gently mix the contents of the wells and incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop Reaction and Develop: Add the developer solution to each well. This step terminates the enzymatic reaction and generates the fluorescent signal. Incubate at room temperature for 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
The HDAC activity is proportional to the fluorescence intensity. To determine the inhibitory effect of this compound, calculate the percentage of inhibition for each concentration compared to the solvent control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Colorimetric In Vitro HDAC Activity Assay
This assay quantifies HDAC activity by measuring a colored product generated from a chromogenic substrate.
Materials:
-
Purified active HDAC enzyme or nuclear/cell extracts containing HDACs
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
HDAC Assay Buffer
-
Colorimetric HDAC substrate
-
Developer solution
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 400 nm or 405 nm)[8][9]
-
Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control for inhibition)
Procedure:
-
Prepare Reagents: Prepare all reagents according to the supplier's protocol. Dilute the HDAC enzyme source and this compound to the desired concentrations in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well clear microplate, add the following to each well:
-
HDAC Assay Buffer
-
HDAC enzyme source
-
This compound at various concentrations (or solvent control)
-
-
Pre-incubation: Mix the components and incubate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the colorimetric HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Develop: Add the developer solution to each well to stop the reaction and produce the colored product. Incubate at 37°C for an additional 15-30 minutes.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
HDAC activity is proportional to the absorbance values. Calculate the percent inhibition for each concentration of this compound relative to the control. The IC50 value can be determined as described for the fluorometric assay.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro HDAC activity assay with this compound.
Signaling Pathway of HDAC Inhibition
Caption: General signaling cascade initiated by HDAC inhibition.
References
- 1. This compound | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. abcam.co.jp [abcam.co.jp]
- 7. abcam.com [abcam.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. content.abcam.com [content.abcam.com]
Application of Depudecin in Anti-Angiogenesis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depudecin is a microbial metabolite recognized for its activity as a histone deacetylase (HDAC) inhibitor.[1] This property underlies its potential as an anti-cancer agent, with research indicating its ability to exhibit anti-angiogenic activity.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting angiogenesis, compounds like this compound can potentially restrict the supply of nutrients and oxygen to tumors, thereby impeding their growth.
These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the anti-angiogenic properties of this compound. The methodologies are based on established anti-angiogenesis assays and can be adapted for testing this compound and other potential angiogenesis inhibitors.
Mechanism of Action: HDAC Inhibition and Anti-Angiogenesis
This compound's anti-angiogenic effects are linked to its inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and altered gene expression.
In the context of angiogenesis, HDAC inhibitors have been shown to modulate the expression of key genes involved in vascular endothelial growth factor (VEGF) signaling. The VEGF pathway is a critical driver of angiogenesis. HDAC inhibitors can interfere with this pathway by affecting the expression of VEGF and its receptors (VEGFRs), thereby inhibiting endothelial cell proliferation, migration, and tube formation.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the anti-angiogenic and HDAC inhibitory activities of this compound. Further research is required to determine the IC50 values for in vitro anti-angiogenic assays.
| Assay | Organism/Cell Line | Parameter | Value | Reference(s) |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ID50 | 320 ng (1.5 nmol) per egg | [2] |
| Histone Deacetylase 1 (HDAC1) Inhibition | Recombinant Human | IC50 | 4.7 µM | [1] |
| Endothelial Cell Proliferation Assay | Not Reported | IC50 | Data not available | - |
| Endothelial Cell Migration Assay | Not Reported | IC50 | Data not available | - |
| Endothelial Cell Tube Formation Assay | Not Reported | IC50 | Data not available | - |
Experimental Protocols
The following are detailed protocols for commonly used anti-angiogenesis assays. These can be adapted for the evaluation of this compound.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust in vivo model to assess both angiogenesis and anti-angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Small sterile scissors or a rotary tool with a cutting disc
-
Sterile forceps
-
Sterile filter paper discs or biocompatible sponges
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing the Egg:
-
Wipe the eggshell with 70% ethanol.
-
Carefully create a small window (approximately 1-2 cm²) in the shell over the air sac using sterile scissors or a rotary tool.
-
Gently remove the shell and the inner shell membrane to expose the CAM.
-
-
Application of this compound:
-
Prepare sterile filter paper discs or sponges.
-
Apply a known amount of this compound solution (e.g., in the range of 100-500 ng per egg, based on the reported ID50) to the disc.[2]
-
Apply a vehicle control to a separate set of discs.
-
Allow the solvent to evaporate under sterile conditions.
-
Gently place the disc onto the CAM, avoiding major blood vessels.
-
-
Sealing and Further Incubation:
-
Seal the window with sterile adhesive tape.
-
Return the eggs to the incubator for an additional 48-72 hours.
-
-
Observation and Quantification:
-
After incubation, remove the seal and observe the vasculature around the disc under a stereomicroscope.
-
Capture images of the CAM.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area around the disc. A significant reduction in vascularization in the this compound-treated group compared to the control indicates anti-angiogenic activity.
-
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well tissue culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a pre-chilled 96-well plate with the extract (50-100 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Harvest endothelial cells and resuspend them in a serum-reduced medium.
-
Prepare different concentrations of this compound (e.g., ranging from 1 µM to 20 µM, bracketing the HDAC1 IC50 of 4.7 µM) and a vehicle control in the cell suspension.
-
Seed the endothelial cells (1-2 x 10⁴ cells/well) onto the solidified gel.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the number of loops using image analysis software. A dose-dependent decrease in these parameters in the presence of this compound indicates inhibition of tube formation.
-
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs or other endothelial cell lines
-
Endothelial cell growth medium
-
96-well tissue culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Cell proliferation reagent (e.g., MTT, XTT, or BrdU)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 50 µM) in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Depudecin as a Tool for Studying Gene Expression Regulation
Introduction
Depudecin is a naturally occurring fungal metabolite isolated from Alternaria brassicicola[1][2]. It is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) and serves as a valuable chemical tool for researchers studying the epigenetic regulation of gene expression[3][4]. By inhibiting HDACs, this compound induces histone hyperacetylation, leading to changes in chromatin structure and subsequent modulation of gene transcription[1]. These application notes provide detailed protocols and data for utilizing this compound in molecular biology research.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Class I and II histone deacetylases[5]. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) that is generally associated with transcriptional repression.
By inhibiting HDAC activity, this compound treatment results in the accumulation of acetylated histones (histone hyperacetylation)[4]. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "open" or relaxed chromatin conformation (euchromatin) allows transcription factors and RNA polymerase greater access to gene promoters, thereby altering patterns of gene expression[1]. The effects of this compound on cellular processes, such as the morphological reversion of transformed cells, are dependent on new mRNA and protein synthesis, underscoring its role in regulating gene expression[6][7].
Data Presentation
Quantitative data regarding this compound's inhibitory activity and effective concentrations in cell-based assays are summarized below.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC₅₀ | 4.7 µM | Purified recombinant HDAC1 | [3][4][8] |
| Effective Concentration | 4.7 - 23.5 µM | v-ras transformed NIH 3T3 cells (for histone hyperacetylation) | [9] |
| Effective Concentration | 1 µg/mL (~4.7 µM) | ras/src-transformed NIH 3T3 cells (for flat phenotype reversion) | [10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of this compound on gene expression regulation.
Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on HDAC enzyme activity using a cell lysate as the enzyme source.
Materials:
-
This compound
-
Trichostatin A (positive control)
-
Vehicle control (e.g., DMSO)
-
HL60 cells (or other cell line for lysate preparation)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
³H-acetylated histones (substrate)
-
Reaction Buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare Cell Lysate: Culture and harvest HL60 cells. Lyse the cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude HDAC enzyme source. Determine protein concentration using a standard assay (e.g., Bradford).
-
Set up Reaction: In a microcentrifuge tube, pre-incubate the cell lysate with varying concentrations of this compound (e.g., 0.1 µM to 100 µM), Trichostatin A (e.g., 1 µM), or vehicle control for 30 minutes at 25°C.
-
Initiate Reaction: Add ³H-acetylated histones to the pre-incubated mixture to start the deacetylase reaction.
-
Incubate: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction & Extract: Stop the reaction by adding HCl. Extract the released ³H-acetate with an organic solvent (e.g., ethyl acetate).
-
Quantify: Transfer the organic phase containing the ³H-acetate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Analyze Data: Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Analysis of Histone Hyperacetylation in Cultured Cells
This protocol describes how to treat cells with this compound and assess the resulting changes in global histone acetylation levels.
Materials:
-
v-ras transformed NIH 3T3 cells (or cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FCS)[8]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Histone Extraction Buffer
-
Acid/Urea/Triton X-100 (AUT) polyacrylamide gel
-
Coomassie Brilliant Blue stain
Procedure:
-
Cell Seeding: Seed v-ras NIH 3T3 cells in culture plates and allow them to adhere and grow for 18-24 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 4.7 µM and 23.5 µM) or vehicle control for 6 hours in a humidified 37°C, 5% CO₂ incubator[3][9].
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS. Scrape and collect the cells.
-
Histone Extraction: Lyse the cells and extract histones using a specialized histone extraction protocol (e.g., acid extraction).
-
Quantify Histones: Determine the concentration of the extracted histones.
-
Gel Electrophoresis: Load equal amounts of histone extracts onto an AUT gel. This gel system separates histone isoforms based on charge, allowing for the visualization of different acetylation states (more acetylated histones migrate slower)[3].
-
Staining and Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue and visualize the bands. An increase in slower-migrating bands for histones (e.g., H4) in this compound-treated samples indicates hyperacetylation.
-
(Alternative) Western Blot: Alternatively, separated proteins can be transferred to a membrane and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify changes in the mRNA levels of a specific target gene (e.g., gelsolin) following this compound treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target and reference genes)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed and grow cells as described in Protocol 2. Treat cells with the desired concentration of this compound or vehicle control for an appropriate time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Ensure RNA quality and integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for all samples using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, gene-specific primers for your target gene (e.g., gelsolin) and a stable housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix.
-
Run the reactions in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target gene to the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the fold change in gene expression in this compound-treated samples relative to the control using the ΔΔCt method (Fold Change = 2^(-ΔΔCt)).
-
This systematic approach allows researchers to correlate the HDAC-inhibiting activity of this compound with functional changes in the expression of specific genes.
References
- 1. This compound makes a debut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cellular characterization of the detransformation agent, (-)-depudecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting & Optimization
Determining the optimal concentration of Depudecin for cell culture.
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of Depudecin for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fungal metabolite isolated from Alternaria brassicicola that acts as a histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones (hyperacetylation) within the cell.[3][4][5] This alteration in histone acetylation can modulate gene expression, ultimately affecting cellular processes such as cell morphology, cell cycle, and differentiation.[6][7]
Q2: What are the known effects of this compound on cultured cells?
The most well-documented effect of this compound is its ability to induce morphological reversion in transformed cells. For instance, it can revert the rounded, transformed phenotype of v-ras and v-src oncogene-transformed NIH 3T3 fibroblasts to the flattened, normal phenotype of the parental cells.[3][4][5] This effect is linked to the reorganization of actin stress fibers.[8]
Q3: What is a typical starting concentration range for this compound in cell culture?
Based on published data, a starting concentration range of 1 µg/mL to 10 µM can be considered. It has been shown to induce a flat phenotype in Ki-ras-transformed NIH3T3 cells at a concentration of 1 µg/mL.[8] In vitro assays have demonstrated that this compound inhibits 50% of purified recombinant HDAC1 activity at a concentration of 4.7 µM.[3][4][5] The optimal concentration will be cell-type specific and should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) to determine the cytotoxic threshold for your specific cell line. Use a cell viability assay such as MTT or Trypan Blue exclusion. |
| No Observable Effect | The concentration of this compound is too low. | Gradually increase the concentration in your dose-response experiment. Ensure the compound is properly dissolved and stable in your culture medium. |
| The incubation time is too short. | Extend the incubation time. Some cellular effects may require 24-48 hours or longer to become apparent.[1] | |
| The cell line is not sensitive to this compound. | The cellular response to HDAC inhibitors can be cell-type dependent. Consider testing a different cell line known to be responsive, such as v-ras transformed NIH 3T3 cells.[4] | |
| Inconsistent Results | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and media composition for all experiments.[9] |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Determining the Optimal Concentration of this compound
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for your cell line of interest.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the supplier.
2. Cell Seeding:
- Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
3. Dose-Response Experiment:
- Prepare a serial dilution of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells).
- Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
4. Assessment of Cell Viability and Phenotypic Changes:
- Cell Viability: Use a quantitative assay such as MTT, XTT, or a commercially available cytotoxicity kit to determine the percentage of viable cells at each concentration.
- Phenotypic Changes: Observe the cells under a microscope for morphological changes, such as cell flattening or changes in cell shape.[3]
5. Data Analysis:
- Plot the cell viability against the this compound concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration that inhibits 50% of cell growth) and the maximum non-toxic concentration.
- The optimal concentration for your experiments will likely be at or below the maximum non-toxic concentration that still elicits the desired biological effect.
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Application | Cell Line | Concentration | Reference |
| Inhibition of HDAC1 Activity (in vitro) | Purified recombinant HDAC1 | 4.7 µM (IC50) | [3][4][5] |
| Induction of Flat Phenotype | Ki-ras-transformed NIH3T3 | 1 µg/mL | [8] |
| Morphological Reversion | v-ras-transformed NIH 3T3 | 4.7 µM | [3] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound makes a debut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel compound, this compound, induces production of transformation to the flat phenotype of NIH3T3 cells transformed by ras-oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture conditions [qiagen.com]
Depudecin solubility and stability in laboratory solvents like DMSO.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of Depudecin in common laboratory solvents, particularly DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1]
Q2: How should I store this compound powder and its solutions?
A2: this compound powder should be stored at -20°C. Solutions of this compound in DMSO (at a concentration of 1 mg/mL) are stable for at least one month when stored at room temperature.[1] For long-term storage of solutions, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Is this compound soluble in other common laboratory solvents like ethanol or methanol?
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of histone deacetylases (HDACs).[2][3][4][5] By inhibiting HDACs, it leads to an accumulation of acetylated histones (hyperacetylation), which plays a role in the regulation of gene expression. This activity is linked to its ability to induce morphological reversion in transformed cells.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | The compound may not have been properly warmed to room temperature before opening the vial, leading to moisture condensation. | Ensure the vial is at room temperature before opening. Use the recommended DMSO to dissolve the dried film, and wash the vial thoroughly with the solution to ensure full recovery of the material.[1] Gentle vortexing or brief sonication may aid dissolution. |
| Precipitate forms after adding this compound stock solution to aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. DMSO concentration in the final solution may be too low to maintain solubility. | Lower the final concentration of this compound in your experiment. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed levels that are toxic to your cells (typically <0.5%). Perform a pilot experiment to determine the optimal final concentrations of both this compound and DMSO. |
| Inconsistent experimental results. | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. Always store stock solutions at the recommended temperature. |
| Observed cellular toxicity at expected effective concentrations. | The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high. | Prepare a dilution series to determine the maximum tolerated DMSO concentration for your specific cell line. Ensure the final DMSO concentration in your experiments is below this toxic threshold. |
Quantitative Data Summary
Table 1: this compound Solubility and Stability
| Solvent | Concentration | Stability | Storage Temperature |
| DMSO | 1 mg/mL | Stable for at least 1 month at room temperature | Powder: -20°C; Solution: Room Temperature (short-term) or -20°C/-80°C (long-term) |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, if the vial contains 1 mg of this compound, add 1 mL of DMSO.
-
To ensure complete recovery of the compound, use the this compound-DMSO solution to thoroughly wash the walls of the vial.[1]
-
Gently vortex the vial until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. For short-term use (up to one month), the solution can be stored at room temperature.[1]
Visualizations
Caption: this compound inhibits HDAC, leading to histone hyperacetylation and altered gene expression.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound makes a debut - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Depudecin experiments.
Welcome to the technical support center for Depudecin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: We are observing significant variability in cell viability or morphological changes between experiments. What are the potential causes?
A1: Inconsistent results in cell-based assays with this compound can stem from several factors:
-
Compound Stability and Handling: this compound's chemical structure contains two oxirane rings, which can be susceptible to hydrolysis. Improper storage or handling of this compound stock solutions can lead to degradation and loss of activity.
-
Recommendation: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in anhydrous DMSO at -20°C. A datasheet from Sigma-Aldrich suggests that this compound is stable in DMSO at 1 mg/ml for at least one month at room temperature, but optimal storage is at -20°C.[1]
-
-
Cell Line Health and Passage Number: The physiological state of your cells is critical. High passage numbers can lead to genetic drift and altered sensitivity to HDAC inhibitors. Stressed or unhealthy cells will also respond inconsistently.
-
Recommendation: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
-
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability and proliferation assays.
-
Recommendation: Perform accurate cell counting for each experiment and ensure uniform seeding density across all wells.
-
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells and confound results.
-
Recommendation: Ensure the final DMSO concentration in your culture medium is consistent across all treatments and controls, and ideally below 0.5%.
-
Q2: Our in vitro HDAC inhibition assay is showing weak or no inhibition with this compound. What could be wrong?
A2: If you are not observing the expected HDAC inhibition, consider the following:
-
Enzyme Activity: The purity and activity of the recombinant HDAC enzyme or nuclear extract are crucial.
-
Recommendation: Validate the activity of your HDAC enzyme preparation using a known potent HDAC inhibitor like Trichostatin A (TSA) or SAHA as a positive control.
-
-
Substrate Concentration: The concentration of the acetylated substrate can affect the apparent IC50 value of the inhibitor.
-
Recommendation: Ensure you are using the substrate at a concentration appropriate for your assay, typically at or below the Km value for the enzyme.
-
-
Assay Incubation Time: Some HDAC inhibitors exhibit slow-binding kinetics, meaning they require a pre-incubation period with the enzyme to achieve maximal inhibition.
-
Recommendation: Try pre-incubating this compound with the HDAC enzyme for 30-60 minutes before adding the substrate.
-
-
Compound Degradation: As mentioned previously, ensure your this compound stock is not degraded.
Q3: We are not seeing a clear increase in histone acetylation after this compound treatment in our western blots. How can we troubleshoot this?
A3: Issues with detecting histone hyperacetylation can be due to several factors in the western blot workflow:
-
Antibody Quality: The specificity and sensitivity of your primary antibody against acetylated histones (e.g., Acetyl-Histone H3 or H4) are paramount.
-
Recommendation: Use a well-validated antibody and optimize its dilution. Include a positive control, such as cells treated with a known HDAC inhibitor like TSA.
-
-
Histone Extraction: Inefficient extraction of histones can lead to weak signals.
-
Recommendation: Use a robust histone extraction protocol, often involving acid extraction, to enrich for histone proteins.
-
-
Loading Amount: Sufficient amounts of histone extracts must be loaded onto the gel.
-
Recommendation: Quantify the protein concentration of your histone extracts and load an adequate amount (e.g., 10-20 µg) per lane.
-
-
Treatment Duration and Concentration: The effect of this compound on histone acetylation is dose- and time-dependent.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal conditions for observing histone hyperacetylation in your specific cell line.
-
Quantitative Data
The inhibitory concentration (IC50) of this compound can vary depending on the assay conditions and the specific HDAC isozyme or cell line being tested.
| Target | Assay Type | IC50 Value | Reference |
| HDAC1 | In vitro enzymatic assay | 4.7 µM | [2] |
| v-ras transformed NIH 3T3 cells | Morphological detransformation | 4.7–47 µM | [2] |
Note: IC50 values for HDAC inhibitors can differ significantly between biochemical and cell-based assays and across different cell lines due to factors like cell permeability, off-target effects, and cellular metabolism.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is a general guideline for measuring HDAC activity and can be adapted for use with this compound.
Materials:
-
Recombinant human HDAC1
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and a positive control inhibitor (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme to each well.
-
Add the diluted this compound, positive control, or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the Developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Histone Acetylation
This protocol outlines the steps to detect changes in histone acetylation following this compound treatment.
Materials:
-
Cells and this compound
-
Cell lysis buffer and histone extraction buffer
-
Primary antibody (e.g., anti-acetyl-Histone H3)
-
Secondary antibody (HRP-conjugated)
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SDS-PAGE gels and buffers
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PVDF membrane
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Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specific duration.
-
Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
Quantify the protein concentration of the histone extracts.
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Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Normalize the signal to a loading control (e.g., total Histone H3 or Ponceau S staining).
Visualizations
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors like this compound can influence multiple downstream signaling pathways that are crucial for cell survival, proliferation, and apoptosis.
Caption: Downstream signaling pathways affected by this compound-mediated HDAC inhibition.
Experimental Workflow for Troubleshooting Inconsistent Cell Viability Results
A logical workflow can help identify the source of variability in cell-based assays.
Caption: A logical workflow for troubleshooting inconsistent cell viability results.
References
Common issues with Depudecin stability in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Depudecin in cell culture media. It is intended for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product isolated from the fungus Alternaria brassicicola. It functions as a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, this compound leads to an increase in the acetylation of histone proteins. This, in turn, alters chromatin structure and gene expression, which can induce morphological changes, cell cycle arrest, and apoptosis in cancer cells.[1]
Q2: What is the recommended method for preparing and storing this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the dried compound at -20°C. A 1 mg/mL solution of this compound in DMSO is reported to be stable for at least one month when stored at room temperature. For routine cell culture experiments, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the known stability issues with this compound?
A3: The chemical structure of this compound contains two oxirane (epoxide) rings, which are known to be chemically reactive and can contribute to its instability in aqueous solutions. The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of nucleophilic molecules that can react with the epoxide rings.
Q4: How does the stability of this compound in cell culture media affect experimental results?
A4: If this compound degrades in the cell culture medium over the course of an experiment, its effective concentration will decrease. This can lead to inconsistent or misleading results, such as an underestimation of its potency (e.g., a higher calculated IC50 value) or a reduction in the observed biological effect over time.
Q5: Are there any known degradation products of this compound?
A5: While the instability of the epoxide rings is recognized, specific degradation pathways and products of this compound in cell culture media are not well-documented in publicly available literature. Degradation is likely to involve the opening of the epoxide rings through hydrolysis or reaction with components of the media.
II. Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses common problems that may arise during experiments with this compound, with a focus on stability-related issues.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity. | 1. Degradation of this compound in stock solution. 2. Degradation of this compound in cell culture medium during the experiment. 3. Incorrect initial concentration. | 1. Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.2. Minimize the incubation time of this compound with cells if possible. Consider replenishing the medium with fresh this compound for long-term experiments. Perform a stability study under your specific experimental conditions (see Section IV).3. Verify the concentration of the stock solution. |
| High variability between replicate experiments. | 1. Inconsistent handling and storage of this compound. 2. Variations in cell culture conditions (pH, temperature). | 1. Ensure all aliquots are stored under the same conditions and handled consistently.2. Monitor and maintain stable pH and temperature in your cell culture incubator. Even slight variations can affect the stability of compounds. |
| Complete loss of this compound activity. | 1. Improper storage of stock solution (e.g., at 4°C or room temperature for extended periods in an aqueous buffer). 2. Use of old or expired stock solution. | 1. Store this compound stock solutions in DMSO at -20°C or -80°C for long-term storage.2. Always use freshly prepared or properly stored stock solutions. It is good practice to qualify new batches of the compound. |
III. Data on this compound Stability
Specific quantitative data on the half-life of this compound in various cell culture media is not extensively available in the scientific literature. However, the following qualitative information is known:
| Solvent/Condition | Concentration | Storage Temperature | Reported Stability |
| Dried Form | N/A | -20°C | Stable |
| DMSO | 1 mg/mL | Room Temperature | Stable for at least 1 month |
Note: The stability of this compound in aqueous cell culture media at 37°C is expected to be significantly lower than in DMSO at room temperature. Researchers should empirically determine the stability under their specific experimental conditions.
IV. Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
Objective: To quantify the degradation of this compound in cell culture medium over time under standard cell culture conditions.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS)
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18) and solvents
Methodology:
-
Preparation of this compound-Spiked Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile plates or tubes.
-
Incubate the samples in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The time point ‘0’ sample should be collected immediately after preparation and stored at -80°C to serve as the baseline.
-
Store all collected samples at -80°C until analysis.
-
-
Sample Analysis by HPLC:
-
Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step if the medium contains serum (e.g., by adding cold acetonitrile).
-
Develop an HPLC method to separate this compound from other media components and potential degradation products. A reverse-phase C18 column is a common starting point. The mobile phase will likely consist of a gradient of acetonitrile and water with a modifier like formic acid.
-
Inject the samples and quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time ‘0’ sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and estimate the half-life (t₁/₂) of this compound under the tested conditions.
-
V. Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for Inconsistent this compound Activity
Caption: A logical guide to troubleshooting inconsistent experimental results with this compound.
References
Identifying and addressing resistance mechanisms to Depudecin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential resistance mechanisms to Depudecin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite that functions as a histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in histone acetylation. This alteration in chromatin structure can induce morphological reversion in transformed cells and has shown anti-angiogenic activity.[1][3]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential causes?
Reduced sensitivity to this compound, and HDAC inhibitors in general, can arise from several mechanisms:
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[4]
-
Overexpression of anti-apoptotic proteins: Increased levels of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), can counteract the pro-apoptotic effects of this compound.[5][6][7]
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Alterations in HDAC expression: Changes in the expression levels of HDAC enzymes, the direct targets of this compound, can influence drug sensitivity. For instance, overexpression of certain HDACs may require higher concentrations of the inhibitor to achieve a therapeutic effect.[8][9]
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Activation of pro-survival signaling pathways: Activation of pathways such as the PI3K/Akt/mTOR and MAPK pathways can promote cell survival and counteract the effects of this compound.[10]
Q3: How can I determine if my cells are developing resistance due to increased drug efflux?
You can investigate the role of efflux pumps by:
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Gene and protein expression analysis: Use quantitative PCR (qPCR) and Western blotting to measure the expression levels of common ABC transporters (e.g., ABCB1/P-gp) in your resistant cells compared to sensitive parental cells.
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Functional assays: Employ efflux pump inhibitors, such as verapamil or cyclosporin A, in combination with this compound. A restoration of sensitivity to this compound in the presence of these inhibitors would suggest the involvement of efflux pumps.
Q4: What is the role of the Bcl-2 family of proteins in this compound resistance?
The Bcl-2 family of proteins are key regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins, preventing cell death. Overexpression of these anti-apoptotic proteins can make cells more resistant to apoptosis-inducing agents like this compound.[5][6][7]
Q5: How can I investigate if altered HDAC expression is contributing to resistance?
-
Expression analysis: Compare the mRNA and protein levels of different HDAC isoforms (particularly Class I and II HDACs) between your sensitive and resistant cell lines using qPCR and Western blotting.
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Enzymatic activity assays: Measure the total HDAC activity in nuclear extracts from sensitive and resistant cells to see if there is a significant difference that could explain the resistance.
Troubleshooting Guides
Problem 1: Decreased Cell Death in Response to this compound Treatment
| Potential Cause | Suggested Troubleshooting Steps |
| Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) | 1. Western Blot Analysis: Compare the protein levels of Bcl-2, Bcl-xL, and Mcl-1 in your resistant cells versus the parental sensitive cells. 2. Co-treatment with Bcl-2 inhibitors: Treat resistant cells with a combination of this compound and a Bcl-2 inhibitor (e.g., Venetoclax, ABT-737). A synergistic increase in cell death would indicate the involvement of the Bcl-2 pathway. 3. siRNA Knockdown: Use siRNA to specifically knockdown the expression of the overexpressed anti-apoptotic protein and observe if sensitivity to this compound is restored. |
| Activation of pro-survival signaling pathways (e.g., PI3K/Akt) | 1. Phospho-protein analysis: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., phospho-Akt, phospho-ERK) in the presence and absence of this compound in both sensitive and resistant cells. 2. Co-treatment with pathway inhibitors: Combine this compound with specific inhibitors of the PI3K/Akt or MAPK pathways to see if this restores sensitivity. |
Problem 2: Reduced Accumulation of Acetylated Histones Upon this compound Treatment
| Potential Cause | Suggested Troubleshooting Steps |
| Increased expression of efflux pumps | 1. qPCR and Western Blot: Analyze the expression of ABC transporters like P-glycoprotein (ABCB1) in resistant cells. 2. Efflux pump inhibitor co-treatment: Treat cells with this compound in the presence of an efflux pump inhibitor (e.g., verapamil) and assess histone acetylation levels by Western blot. |
| Altered expression of HDAC isoforms | 1. HDAC expression profiling: Use qPCR or Western blotting to compare the expression levels of different HDAC isoforms in sensitive versus resistant cells. 2. HDAC activity assay: Measure and compare the total HDAC activity in nuclear extracts from both cell types. |
Quantitative Data Summary
The following tables provide examples of quantitative data related to HDAC inhibitor resistance. Note that much of this data is from studies on other HDAC inhibitors, but the principles are likely applicable to this compound.
Table 1: Example of Altered HDAC Expression in Belinostat-Resistant T-Cell Lymphoma Cell Lines
| Cell Line | Relative HDAC3 mRNA Expression (Fold Change vs. Parental) |
| Belinostat-Resistant Cell Line 1 | Significant Overexpression |
| Belinostat-Resistant Cell Line 2 | Significant Overexpression |
Data adapted from studies on belinostat resistance, which showed cross-resistance to other HDAC inhibitors.[8]
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 |
| Histone Deacetylase 1 (HDAC1) | 4.7 µM |
This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of purified HDAC1 in vitro.
Table 3: Example of Bcl-2 Family Expression Changes in Response to HDAC Inhibitors
| Gene | Log2 Fold Change in Expression (HDACi-treated vs. untreated) |
| BCL2 | Downregulated |
| BCL-XL | Downregulated |
| BIM (pro-apoptotic) | Upregulated |
Data is illustrative of the general effects of HDAC inhibitors on Bcl-2 family gene expression.[5][7]
Experimental Protocols
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of proteins involved in this compound resistance, such as Bcl-2, P-glycoprotein, or specific HDAC isoforms.
a. Sample Preparation:
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Culture sensitive and resistant cells to 70-80% confluency.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
b. Gel Electrophoresis and Transfer:
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Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-P-gp, anti-HDAC3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to determine if this compound treatment affects the interaction between HDACs and their binding partners.
a. Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest (e.g., anti-HDAC1) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
c. Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
siRNA-mediated Gene Knockdown
This protocol is for transiently silencing the expression of a target gene (e.g., ABCB1, BCL2, HDAC3) to assess its role in this compound resistance.
a. siRNA Transfection:
-
Seed cells in a 6-well plate to be 50-60% confluent at the time of transfection.
-
Dilute the target-specific siRNA and a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a lipid-based transfection reagent in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
b. Post-Transfection:
-
Incubate the cells for 24-72 hours.
-
Confirm knockdown efficiency by qPCR or Western blotting.
-
Treat the transfected cells with this compound and assess cell viability to determine if knockdown of the target gene restores sensitivity.
Visualizations
Caption: Overview of this compound's mechanism and resistance pathways.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: The role of Bcl-2 family proteins in mediating resistance.
References
- 1. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a microbial metabolite containing two epoxide groups, exhibits anti-angiogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors Interrupt HSP90•RASGRP1 and HSP90•CRAF Interactions to Upregulate BIM and Circumvent Drug Resistance in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteomics analysis of histone deacetylase inhibitor-resistant solid tumors reveals resistant signatures and potential drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro HDAC Inhibition Assays with Depudecin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Depudecin in in vitro Histone Deacetylase (HDAC) inhibition assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficiency and accuracy of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro HDAC inhibition assays using this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low HDAC Inhibition | This compound Degradation: Improper storage or handling of this compound. | This compound is stable at room temperature for at least one month. For long-term storage, it should be kept at -20°C. Solutions in DMSO (at 1 mg/mL) are stable at room temperature for at least a month.[1] Avoid repeated freeze-thaw cycles. |
| Inactive this compound: Purity or activity of the compound may be compromised. | Purchase this compound from a reputable supplier. Confirm the identity and purity of your compound if possible. Note that certain derivatives, like this compound-bisether, are inactive.[2] | |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | Ensure the assay buffer is within the optimal pH range for the specific HDAC isoform being tested (typically pH 7.4-8.0). Maintain a constant temperature, usually 37°C, throughout the incubation steps. | |
| Enzyme Inactivity: The HDAC enzyme may be inactive or degraded. | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known HDAC inhibitor, such as Trichostatin A, as a positive control. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents before dispensing. |
| This compound Precipitation: The compound may be coming out of solution at the tested concentrations. | While this compound is soluble in DMSO, ensure the final concentration of DMSO in the assay does not exceed 1-2% to avoid affecting enzyme activity. Visually inspect for any precipitation after adding this compound to the assay buffer. If precipitation occurs, consider lowering the final concentration of this compound or using a different co-solvent if compatible with the assay. | |
| Edge Effects in Microplate: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the microplate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells. | |
| Unexpected Results or Artifacts | Assay Interference: this compound may interfere with the detection method (e.g., fluorescence quenching or enhancement). | Run a control experiment with this compound and the detection reagents in the absence of the enzyme to check for any direct effect on the signal. |
| Off-Target Effects: At higher concentrations, this compound might inhibit other enzymes present in crude lysates. | If using cell lysates, consider using a purified recombinant HDAC enzyme to confirm direct inhibition. Information on the broader selectivity of this compound against other HDAC isoforms is limited.[3] | |
| Incorrect Incubation Times: Insufficient or excessive incubation times for the enzyme-inhibitor or enzyme-substrate reaction. | Optimize incubation times for your specific assay conditions. A pre-incubation of the enzyme with this compound (e.g., 30 minutes at 4°C) may be necessary to observe maximal inhibition.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an HDAC inhibitor?
A1: this compound is a fungal metabolite that functions as a histone deacetylase (HDAC) inhibitor.[2] Its proposed mechanism is related to other natural HDAC inhibitors like trapoxin. It is believed to have an acyclic chain that mimics the ε-N-acetylated lysine residue of histone tails.[3] this compound has been shown to competitively inhibit the binding of [3H]trapoxin to HDACs, suggesting it interacts with the active site of the enzyme.[2]
Q2: What is the IC50 of this compound?
A2: The reported IC50 value of this compound against purified recombinant HDAC1 is 4.7 µM.[2] Information regarding its potency against other HDAC isoforms is not widely available.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. A datasheet from a commercial supplier indicates that a 1 mg/mL solution in DMSO is stable for at least one month at room temperature.[1] For long-term storage, it is recommended to store the solid compound at -20°C and the DMSO stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.
Q4: Is this compound selective for a specific class of HDACs?
A4: The isoform selectivity of this compound has not been extensively characterized.[3] Most of the initial studies focused on its activity against HDAC1.[2] When using this compound, it is important to consider that its effects on other HDAC isoforms are largely unknown.
Q5: Can I use this compound in cell-based assays?
A5: Yes, this compound has been used in various cell-based assays. It has been shown to induce morphological changes, cell cycle arrest, and histone hyperacetylation in cultured cells.[2]
Data Presentation
Table 1: Inhibitory Activity of this compound against HDAC1
| Compound | Target | IC50 (µM) | Assay Type | Source |
| This compound | Recombinant HDAC1 | 4.7 | Radioactive ([3H]acetylated histones) | Kwon et al., 1998[2] |
Experimental Protocols
Detailed Methodology for a Fluorometric In Vitro HDAC Inhibition Assay
This protocol is a general guideline for a fluorometric HDAC assay and can be adapted for use with this compound.
1. Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
This compound
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with a broad-spectrum HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
HDAC Enzyme Working Solution: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate Working Solution: Dilute the fluorogenic HDAC substrate to the desired concentration in HDAC Assay Buffer. The final concentration should ideally be at or below the Km value for the enzyme.
-
This compound Dilution Series: Prepare a serial dilution of this compound in HDAC Assay Buffer containing a final DMSO concentration of 1-2%.
3. Assay Procedure:
-
Add Reagents to Microplate:
-
Add 25 µL of HDAC Assay Buffer to all wells.
-
Add 10 µL of the this compound dilution series to the test wells.
-
Add 10 µL of HDAC Assay Buffer with 1-2% DMSO to the positive control (no inhibitor) wells.
-
Add 10 µL of a known HDAC inhibitor (e.g., Trichostatin A) to the negative control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 15 µL of the HDAC Enzyme Working Solution to all wells except the "no enzyme" control wells.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the Substrate Working Solution to all wells.
-
Mix gently and incubate the plate at 37°C for 60 minutes.
-
-
Stop the Reaction and Develop the Signal:
-
Add 50 µL of the Developer solution to all wells.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Measure Fluorescence:
-
Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
4. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal of Test Well / Signal of Positive Control Well))
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of HDAC inhibition by this compound.
References
Best practices for handling and storing Depudecin.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing Depudecin, along with detailed experimental protocols and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from the fungus Alternaria brassicicola. It is a potent, cell-permeable inhibitor of histone deacetylases (HDACs).[1][2][3] Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an increase in the acetylation of histones and other non-histone proteins. This results in changes to chromatin structure and the regulation of gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions of this compound prepared in dimethyl sulfoxide (DMSO) should also be stored at -20°C in tightly sealed vials.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to the desired concentration. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.
Q4: What is the stability of this compound in solution?
While specific long-term stability data for this compound is not extensively published, general guidelines for compounds dissolved in DMSO suggest that aliquoting stock solutions and storing them at -20°C can maintain stability for several weeks to months. Avoid repeated freeze-thaw cycles, as this can degrade the compound. This compound's structure contains two oxirane rings, which may contribute to chemical instability under certain conditions.[5] For critical experiments, using a freshly prepared solution is recommended.
Q5: What are the key safety precautions when handling this compound?
As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle this compound in a well-ventilated area. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect in cell culture experiments. | 1. Compound Degradation: this compound may be unstable, especially with multiple freeze-thaw cycles or improper storage.[5]2. Incorrect Concentration: The effective concentration can be cell-line dependent.3. Cell Health: Unhealthy cells may not respond as expected. | 1. Use a fresh aliquot of this compound stock solution for each experiment. If possible, prepare a new stock solution from solid material.2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.3. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. |
| Precipitation of this compound in cell culture medium. | 1. Low Solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at high concentrations.2. High DMSO Concentration: Adding a large volume of a low-concentration stock solution can lead to a high final DMSO concentration, which can be toxic to cells and cause precipitation. | 1. Ensure the final concentration of this compound in the medium does not exceed its solubility limit. Gently agitate the medium after adding the compound.2. Prepare a higher concentration stock solution to minimize the volume of DMSO added to the culture. The final DMSO concentration should typically be below 0.5%. |
| High background in HDAC activity assays. | 1. Contaminated Reagents: Buffers or substrates may be contaminated.2. Non-specific Enzyme Activity: Other enzymes in the cell lysate may contribute to the signal. | 1. Use fresh, high-quality reagents and buffers.2. Include appropriate controls, such as a known HDAC inhibitor (e.g., Trichostatin A) and a no-enzyme control, to determine the level of non-specific activity. |
| Variability between experimental replicates. | 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.2. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | 1. Use calibrated pipettes and consider serial dilutions to achieve the final desired concentration.2. Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Morphological Change Assay
This protocol is designed to observe the effect of this compound on the morphology of transformed cells.
Materials:
-
Transformed cells (e.g., v-ras transformed NIH 3T3 cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates or chamber slides
-
Phase-contrast microscope
Procedure:
-
Seed transformed cells in a 6-well plate or chamber slide at a low to medium density to allow for clear observation of individual cell morphology.
-
Incubate the cells for 24 hours to allow for attachment and growth.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
Observe the cells under a phase-contrast microscope at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Capture images of the cells to document any changes in morphology, such as cell flattening, increased stress fiber formation, or a reversion to a more "normal" phenotype.[6]
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| HDAC1 Inhibition IC50 | Purified recombinant HDAC1 | 4.7 µM | [4][6] |
| Effective Concentration for Morphological Reversion | v-ras transformed NIH 3T3 | 4.7 - 47 µM | [4] |
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
Caption: A typical workflow for determining the IC50 of this compound using an MTT cell viability assay.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A decision tree outlining potential causes and solutions for inconsistent experimental results.
References
- 1. This compound makes a debut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and role in virulence of the histone deacetylase inhibitor this compound from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Depudecin and Trichostatin A: Efficacy and Mechanism of Action
In the landscape of epigenetic modulators, the inhibition of histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy and other diseases. Among the numerous HDAC inhibitors identified, Depudecin and Trichostatin A (TSA) are two natural products that have garnered significant attention from the research community. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Executive Summary
Trichostatin A (TSA) is a potent, reversible, and well-characterized pan-HDAC inhibitor, demonstrating low nanomolar efficacy against Class I and II HDACs. Its effects on cell cycle arrest, apoptosis, and various signaling pathways are extensively documented. This compound, a fungal metabolite, is also an HDAC inhibitor, though it exhibits significantly lower potency than TSA, with IC50 values in the micromolar range. While both compounds induce similar morphological changes in transformed cells, the breadth of its HDAC isoform specificity and its cytotoxic profile across different cancer cell lines are less comprehensively studied than for TSA.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Trichostatin A, focusing on their inhibitory concentration (IC50) against various HDAC isoforms and their cytotoxic effects on cancer cell lines.
Table 1: Comparative HDAC Inhibition (IC50)
| HDAC Isoform | This compound IC50 | Trichostatin A (TSA) IC50 |
| Total HDACs | - | ~1.8 nM[1] |
| HDAC1 | 4.7 µM[2] | 6 nM[1], 4.99 nM[3] |
| HDAC3 | - | 5.21 nM[3] |
| HDAC4 | - | 38 nM[1], 27.6 nM[3] |
| HDAC6 | - | 8.6 nM[1], 16.4 nM[3] |
| HDAC10 | - | 24.3 nM[3] |
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | This compound IC50 | Trichostatin A (TSA) IC50 |
| Breast Cancer | ||
| MCF-7 | - | 26.4 - 308.1 nM (mean 124.4 nM)[1] |
| T-47D | - | 26.4 - 308.1 nM (mean 124.4 nM)[1] |
| ZR-75-1 | - | 26.4 - 308.1 nM (mean 124.4 nM)[1] |
| BT-474 | - | 26.4 - 308.1 nM (mean 124.4 nM)[1] |
| MDA-MB-231 | - | 26.4 - 308.1 nM (mean 124.4 nM)[1] |
| MDA-MB-453 | - | 26.4 - 308.1 nM (mean 124.4 nM)[1] |
| CAL 51 | - | 26.4 - 308.1 nM (mean 124.4 nM)[1] |
| SK-BR-3 | - | 26.4 - 308.1 nM (mean 124.4 nM)[1] |
| Lung Cancer | ||
| H292 | - | >1 µM (Resistant)[4] |
| H1299 | - | ~200 nM[4] |
| Melanoma | ||
| A375 | - | ~400 nM[4] |
Note: Comprehensive cytotoxic IC50 data for this compound across a range of cancer cell lines is not well-documented in the available literature.
Mechanism of Action and Cellular Effects
Both this compound and TSA function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, alters chromatin structure and modulates gene expression.
This compound: this compound's primary characterized effect is the reversion of the transformed phenotype of oncogene-transformed cells, causing them to adopt a flattened morphology with filamentous protrusions[2]. This effect is similar to that induced by TSA[2]. The mechanism is attributed to its HDAC inhibitory activity, which leads to histone hyperacetylation[2]. It has been suggested that the detransforming activity of this compound requires de novo mRNA and protein synthesis and may involve the upregulation of genes like gelsolin, an actin-binding protein[5][6].
Trichostatin A (TSA): TSA is a potent inducer of cell cycle arrest and apoptosis in a variety of cancer cells[7][8]. It can induce G2/M phase arrest and apoptosis through both p53-dependent and -independent pathways[7]. TSA's pro-apoptotic effects are mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL[7][8]. Furthermore, TSA has been shown to suppress the JAK2/STAT3 signaling pathway by inducing the expression of its negative regulators, SOCS1 and SOCS3[9].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of action for this compound and TSA.
Caption: Key signaling pathways modulated by Trichostatin A.
Caption: General experimental workflows for efficacy comparison.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the IC50 values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound and Trichostatin A (TSA) stock solutions in DMSO
-
HDAC developer solution (containing a protease like trypsin and a stop solution like TSA for non-TSA wells)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and TSA in HDAC assay buffer.
-
In a black 96-well plate, add the diluted inhibitors. Include wells for a no-inhibitor control (vehicle only) and a no-enzyme control.
-
Add the diluted HDAC enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-20 minutes to allow for complete development.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Trichostatin A (TSA) stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and TSA in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include wells with vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for Histone Acetylation
This protocol is for assessing the in-cell activity of HDAC inhibitors by measuring the levels of acetylated histones.
Materials:
-
Cells treated with this compound, TSA, or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in histone acetylation upon treatment with the inhibitors.
Conclusion
Both this compound and Trichostatin A are valuable tools for studying the role of histone deacetylases in various biological processes. TSA stands out as a highly potent and well-characterized pan-HDAC inhibitor with extensive data supporting its anti-cancer activities. This compound, while also an HDAC inhibitor, exhibits lower potency and requires further investigation to fully elucidate its isoform selectivity and therapeutic potential. The choice between these two compounds will ultimately depend on the specific research question, the desired potency, and the biological system under investigation. This guide provides a foundational comparison to inform such decisions and facilitate further research in the dynamic field of epigenetics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichostatin A | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 4. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound makes a debut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Depudecin vs. SAHA: A Comparative Analysis of HDAC Inhibitor Effects
A comprehensive guide for researchers and drug development professionals on the distinct characteristics and experimental data of two prominent histone deacetylase inhibitors.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cancer cells. This guide provides a detailed comparison of two such inhibitors: Depudecin, a fungal metabolite, and Suberoylanilide Hydroxamic Acid (SAHA), a synthetic compound also known as Vorinostat. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to inform their research and development efforts.
Executive Summary
This compound and SAHA are both potent inhibitors of histone deacetylases, leading to hyperacetylation of histones and subsequent alterations in gene expression. However, the extent of their characterization, isoform specificity, and documented cellular effects vary significantly. SAHA (Vorinostat) is a well-studied, FDA-approved drug with a broad spectrum of activity against Class I and II HDACs. Its effects on cell cycle arrest and apoptosis are extensively documented across numerous cancer cell lines. This compound, while recognized for its ability to revert the transformed phenotype of cancer cells, is less extensively characterized, with limited publicly available data on its isoform specificity and cytotoxicity across a wide range of cancer types.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SAHA, highlighting the differences in the depth of their current characterization.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| HDAC Isoform | This compound IC50 | SAHA IC50 |
| HDAC1 | 4.7 µM[1][2] | 10 nM |
| HDAC2 | Data not available | Similar to HDAC1 |
| HDAC3 | Data not available | 20 nM |
| HDAC6 | Data not available | Data available |
| HDAC8 | Data not available | Data available |
| Notes: | IC50 value for this compound is from an in vitro assay using purified recombinant HDAC1.[1][2] | SAHA is a pan-HDAC inhibitor with activity against Class I and II HDACs. |
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | SAHA IC50 |
| v-ras transformed NIH 3T3 | Fibrosarcoma | 4.7–47 µM (detransforming assay)[1] | Data not available |
| MG63 | Osteosarcoma | Detransforming activity observed[1] | Data not available |
| MCF-7 | Breast Cancer | Data not available | 7.5 µM |
| LNCaP | Prostate Cancer | Data not available | 7.5 µM |
| DU145 | Prostate Cancer | Data not available | 9 µM (for G2/M arrest) |
| PC-3 | Prostate Cancer | Data not available | 8 µM (for G2/M arrest) |
| RK33 | Larynx Cancer | Data not available | 0.432 µg/ml |
| RK45 | Larynx Cancer | Data not available | 0.348 µg/ml |
| K562 | Leukemia | Data not available | ~2 µM |
| TAMR/MCF-7 | Breast Cancer (Tamoxifen-Resistant) | Data not available | 2.4 µM |
Table 3: Effects on Cell Cycle and Apoptosis
| Parameter | This compound | SAHA |
| Cell Cycle Arrest | Induces cell cycle arrest (qualitative)[1] | Induces G2/M arrest in DU145 and PC-3 cells. |
| Apoptosis | Induces cellular differentiation (qualitative)[1] | Increases apoptotic rate to 18.44% in DU145 cells and 26.71% in PC-3 cells at highest doses. |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of HDACs, leading to histone hyperacetylation and the reversion of the transformed phenotype in cancer cells.[1][3] This suggests a role in reprogramming gene expression to a more "normal" state. The requirement of de novo mRNA and protein synthesis for its activity underscores its impact on transcriptional regulation.[4]
References
- 1. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound makes a debut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cellular characterization of the detransformation agent, (-)-depudecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the HDAC Inhibitory Activity of Depudecin: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the histone deacetylase (HDAC) inhibitory activity of Depudecin in a new cell line. It offers a comparative analysis with other established HDAC inhibitors, detailed experimental protocols, and visual workflows to support your research.
This compound is a fungal metabolite known to revert the transformed phenotype of certain cancer cells by inhibiting HDAC activity.[1][2][3][4] Validating its efficacy and mechanism of action in a novel cell line is a critical step in preclinical research. This process typically involves quantifying its effect on histone acetylation, cell viability, and cell cycle progression.
Comparative Performance of HDAC Inhibitors
This compound's inhibitory activity can be benchmarked against other well-characterized HDAC inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the IC50 values for this compound and selected alternatives.
| HDAC Inhibitor | Class(es) Inhibited | IC50 Value | Cell Line / Enzyme | Reference |
| This compound | Class I (presumed) | 4.7 µM | Recombinant HDAC1 | [1][4] |
| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | ~70 nM | HCT116 | [5] |
| Vorinostat (SAHA) | Pan-HDAC (Class I/II/IV) | ~50 nM | Various | [6] |
| Romidepsin (FK228) | Class I selective | ~36 nM | Jurkat | [7] |
| Panobinostat (LBH589) | Pan-HDAC | ~20 nM | AML cells | [8] |
| Entinostat (MS-275) | Class I selective | ~0.2 - 2 µM | Various | [9] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and specific HDAC isoform being tested.
Experimental Workflow and Signaling Pathway
To validate this compound's activity, a systematic workflow is essential. The process begins with treating the new cell line with this compound and proceeds through several key assays to measure its biological effects.
Caption: Workflow for validating HDAC inhibitor activity.
HDAC inhibitors like this compound function by preventing the removal of acetyl groups from histones.[10] This leads to a more open chromatin structure, allowing for the transcription of genes that can induce cellular responses such as cell cycle arrest and apoptosis.[10][11]
Caption: Signaling pathway of HDAC inhibition.
Detailed Experimental Protocols
The following protocols provide a starting point for validating this compound's activity. Optimization may be required for your specific cell line and laboratory conditions.
This assay directly measures the primary effect of HDAC inhibition: an increase in acetylated histones.
a. Cell Lysis and Protein Extraction:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a positive control (e.g., Trichostatin A) for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Lyse the cells in Radioimmunoprecipitation Assay (RIPA) buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[12]
-
Load equal amounts of protein (e.g., 20 µg) onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[12] A 0.2 µm pore size is recommended for better retention of small histone proteins.
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C. A loading control like total Histone H3 or β-actin should also be used.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify the changes in histone acetylation.
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[14]
-
Treat the cells with a range of this compound concentrations in triplicate for 24, 48, or 72 hours. Include untreated and vehicle (e.g., DMSO) controls.[15]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][16] The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[14]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
This method assesses whether this compound induces cell cycle arrest.
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined cytotoxic IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the media) by trypsinization and centrifugation (e.g., 200 x g for 5 minutes).[17]
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C or overnight at 4°C.[18][19]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A to prevent staining of double-stranded RNA.[17]
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analysis software (e.g., ModFit LT, FlowJo) is used to model the cell cycle distribution.[17][20]
References
- 1. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. rarecancernews.com [rarecancernews.com]
- 8. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. 4.8. Cell viability assay [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
Depudecin in the Landscape of Fungal-Derived HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Depudecin, a unique polyketide first isolated from the fungus Alternaria brassicicola, has garnered attention as an inhibitor of histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression.[1] Its ability to induce morphological reversion in transformed cells has highlighted its potential in cancer research.[2][3][4][5] This guide provides a comparative analysis of this compound against other prominent fungal-derived HDAC inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their exploration of novel therapeutic agents.
Potency and Selectivity: A Quantitative Comparison
The efficacy of an HDAC inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity across different HDAC isoforms. The following table summarizes the available IC50 data for this compound and other key fungal-derived HDAC inhibitors.
| Inhibitor | Fungal Source | Chemical Class | HDAC1 IC50 | HDAC2 IC50 | HDAC4 IC50 | HDAC6 IC50 | Other HDACs IC50 |
| This compound | Alternaria brassicicola | Polyketide | 4.7 µM[2][3][5][6] | - | - | - | Selectivity profile largely unknown[6][7] |
| Trichostatin A (TSA) | Streptomyces hygroscopicus | Hydroxamic Acid | ~1.8-6 nM[8][9][10] | - | 27.6 nM[3] | 8.6-16.4 nM[3][9] | HDAC3: 5.21 nM, HDAC10: 24.3 nM[3] |
| Romidepsin (FK228) | Chromobacterium violaceum | Cyclic Depsipeptide | 36 nM[11][12] | 47 nM[11][12] | 510 nM[11][12] | 1.4 µM[11][12] | - |
| HC Toxin | Helminthosporium carbonum | Cyclic Tetrapeptide | 30 nM (pan-HDAC)[2][13][14][15] | - | - | - | - |
| Trapoxin A | Helicoma ambiens | Cyclic Tetrapeptide | - | - | - | - | HDAC11: 94.4 nM[16][17] |
| Chlamydocin | Diheterospora chlamydosporia | Cyclic Tetrapeptide | Comparable to TSA[9] | - | - | Weaker than against HDAC1/4[9] | HDAC4: Potent inhibition[9] |
Signaling Pathways and Cellular Effects
HDAC inhibitors exert their biological effects by inducing histone hyperacetylation, leading to the modulation of various signaling pathways that control cell cycle progression, apoptosis, and differentiation.
This compound
This compound's primary reported effect is the reversion of the transformed phenotype of cancer cells, which is linked to its HDAC inhibitory activity.[2][3][4][5] This suggests an impact on pathways governing cell morphology and cytoskeletal organization. However, detailed studies on the specific signaling cascades modulated by this compound are less extensive compared to other well-established HDAC inhibitors.
Trichostatin A (TSA)
TSA is a pan-HDAC inhibitor that affects multiple signaling pathways.[1] It is known to induce cell cycle arrest, often at the G1 and/or G2/M phases, by upregulating cyclin-dependent kinase inhibitors like p21.[18][19] TSA can also trigger apoptosis through the activation of pro-apoptotic pathways, including the p53 signaling pathway.[19] Furthermore, TSA has been shown to modulate the NF-κB, TGF-β, and FoxO3a signaling pathways, impacting processes like inflammation, epithelial-mesenchymal transition, and oxidative stress responses.[18][20][21]
Romidepsin (FK228)
Romidepsin, a potent class I-selective HDAC inhibitor, has been shown to modulate multiple survival signaling pathways in malignant T-cells.[22] It can induce cell cycle arrest and apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of stress signaling pathways like SAPK/JNK.[22][23] Romidepsin has also been found to downregulate the pro-survival PI3K/AKT/mTOR and MAPK/ERK pathways.[22][23][24] Interestingly, some studies suggest it may also possess DNA hypomethylating activity by decreasing the levels of DNA methyltransferases.[22] Furthermore, Romidepsin has been shown to suppress the JAK/STAT signaling pathway, which is crucial for the survival and proliferation of certain cancer cells.[25][26]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key assays used in the characterization of HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), HDAC enzyme (purified recombinant protein or nuclear extract), fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and test inhibitor at various concentrations. A known HDAC inhibitor like Trichostatin A should be used as a positive control.[27][28]
-
Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme to wells containing either the test inhibitor or vehicle control (e.g., DMSO). Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature.[29][30]
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.[28][29]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).[27][28][31]
-
Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to prevent further deacetylation). The protease cleaves the deacetylated substrate, releasing the fluorophore.[27][28]
-
Fluorescence Measurement: After a further incubation period with the developer, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[27][28]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[30]
Western Blotting for Histone Hyperacetylation
This technique is used to qualitatively or semi-quantitatively assess the increase in histone acetylation within cells following treatment with an HDAC inhibitor.[32][33]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the HDAC inhibitor (e.g., this compound) at various concentrations and for different time points. Include a vehicle-treated control group.
-
Histone Extraction: Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors.[34] Alternatively, for cleaner histone preparations, an acid extraction method can be used.[35]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the small size of histones, a higher percentage acrylamide gel (e.g., 15% or 4-20% gradient) is recommended.[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). A smaller pore size membrane (e.g., 0.2 µm) is preferable for better retention of small histone proteins.[33]
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).[32] Also, probe a separate blot or strip the and re-probe with an antibody against a total histone protein (e.g., anti-Histone H3) or a housekeeping protein (e.g., β-actin) as a loading control.[32]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the acetylated histone bands in the treated samples to the control samples, normalizing to the loading control, to determine the extent of histone hyperacetylation.
Cell Viability Assay (MTT/AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of HDAC inhibitors.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[29][31]
-
Compound Treatment: Treat the cells with a serial dilution of the HDAC inhibitor. Include a vehicle-only control.[29][31]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[36]
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[31]
-
AlamarBlue Assay: Add AlamarBlue (resazurin) reagent to each well. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[37]
-
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 or LD50 (lethal dose for 50% of cells) value.[37]
Conclusion
This compound represents an interesting fungal-derived HDAC inhibitor with a distinct chemical structure. While its potency against HDAC1 is in the micromolar range, making it less potent than other fungal metabolites like Trichostatin A and Romidepsin, its unique structure may offer opportunities for medicinal chemistry efforts to enhance its activity and selectivity. Further research is needed to fully elucidate its HDAC isoform selectivity and the specific signaling pathways it modulates. The comparative data and detailed protocols provided in this guide aim to facilitate such future investigations, ultimately contributing to the development of novel and more effective epigenetic-based therapies.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Trichostatin A | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
- 5. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. invivochem.net [invivochem.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial-mesenchymal transition in retinal pigment epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trichostatin A attenuates oxidative stress-mediated myocardial injury through the FoxO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Romidepsin and afatinib abrogate JAK-STAT signaling and elicit synergistic antitumor effects in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JAK-STAT inhibition mediates romidepsin and mechlorethamine synergism in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 34. pubcompare.ai [pubcompare.ai]
- 35. tools.thermofisher.com [tools.thermofisher.com]
- 36. selleckchem.com [selleckchem.com]
- 37. pubcompare.ai [pubcompare.ai]
Cross-validation of Depudecin's Anti-Angiogenic Effects: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anti-angiogenic properties of Depudecin, a known histone deacetylase (HDAC) inhibitor. Its performance is cross-validated using various in vitro and in vivo assays and compared with other well-established HDAC inhibitors, Trichostatin A (TSA) and Vorinostat (SAHA). This document is intended for researchers, scientists, and professionals in drug development to offer a comprehensive understanding of this compound's potential as an anti-angiogenic agent.
Executive Summary
This compound has demonstrated significant anti-angiogenic activity, primarily validated through the in vivo Chick Chorioallantoic Membrane (CAM) assay. Its mechanism of action is linked to its function as a histone deacetylase (HDAC) inhibitor. This guide presents available quantitative data, detailed experimental protocols for key angiogenesis assays, and visual representations of the implicated signaling pathways to facilitate a thorough evaluation of this compound in comparison to other HDAC inhibitors.
Data Presentation: Comparative Anti-Angiogenic and HDAC Inhibition Activity
The following tables summarize the available quantitative data for this compound and the comparator compounds, Trichostatin A and Vorinostat. It is important to note that while in vivo anti-angiogenic data for this compound is available, specific IC50 values for in vitro angiogenesis assays like tube formation and cell migration were not found in the currently available literature.
Table 1: In Vivo Anti-Angiogenic Activity
| Compound | Assay | Model | Endpoint | Result | Citation |
| This compound | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Inhibition of Angiogenesis | ID50: 320 ng/egg | [1] |
| Trichostatin A (TSA) | CAM Assay | Chick Embryo | Inhibition of VEGF-induced Angiogenesis | Inhibition Observed | [2] |
| Vorinostat (SAHA) | CAM Assay | Chick Embryo | Inhibition of VEGF-induced Angiogenesis | Inhibition Observed | [2] |
Table 2: In Vitro HDAC Inhibitory Activity
| Compound | Target | Assay | Endpoint | Result (IC50) | Citation |
| This compound | HDAC1 | Histone Deacetylase Assay | Enzyme Inhibition | 4.7 µM | [3] |
| Trichostatin A (TSA) | HDACs (Class I/II) | Cell-free HDAC Assay | Enzyme Inhibition | ~1.8 nM | |
| Trichostatin A (TSA) | HDAC1, 3, 4, 6, 10 | HDAC Inhibition Assay | Enzyme Inhibition | ~20 nM | [4][5] |
| Vorinostat (SAHA) | HDAC1, HDAC3 | Cell-free HDAC Assay | Enzyme Inhibition | 10 nM, 20 nM | [6][7] |
Table 3: In Vitro Effects on Endothelial Cells
| Compound | Assay | Cell Line | Endpoint | Result | Citation |
| This compound | Cell Growth | Vascular Endothelial Cells | Inhibition of Growth | Effect Observed | [1] |
| Trichostatin A (TSA) | Tube Formation | HUVEC | Inhibition of Tube Formation | Inhibition Observed | [2] |
| Trichostatin A (TSA) | Cell Migration | Endothelial Cells | Inhibition of Migration | Inhibition Observed | [8] |
| Vorinostat (SAHA) | Endothelial Sprouting | HUVEC | Enhanced Sprouting (with VEGF) | 1.7-fold increase | [9] |
| Vorinostat (SAHA) | Cell Migration | HUVEC | Suppression of Migration | Suppression Observed | [9] |
Experimental Protocols
Detailed methodologies for key assays are provided below to enable replication and further investigation.
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the in vivo anti-angiogenic activity of a compound.
Principle: The CAM of a developing chick embryo has a rich vascular network, making it an ideal model to observe the formation of new blood vessels and the inhibitory effects of test compounds.
Procedure:
-
Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
On day 3 of incubation, a small window is made in the shell to expose the CAM.
-
On day 6, a sterile filter paper disc saturated with the test compound (this compound, TSA, or SAHA) at various concentrations is placed on the CAM. A vehicle control (e.g., DMSO) is also applied to a separate set of eggs.
-
The window is sealed, and the eggs are returned to the incubator for another 48 hours.
-
On day 8, the CAM is photographed, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points within the area of the filter paper disc.
-
The ID50 value, the dose at which 50% of angiogenesis is inhibited, is calculated.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro.
Principle: When cultured on a basement membrane extract (such as Matrigel), endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.
Procedure:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
HUVECs are harvested and resuspended in a basal medium containing the test compound (this compound, TSA, or SAHA) at various concentrations.
-
The cell suspension is added to the Matrigel-coated wells.
-
The plate is incubated at 37°C for 6-18 hours.
-
Tube formation is observed and photographed using a microscope.
-
Quantitative analysis is performed by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration (Wound Healing) Assay
Objective: To determine the effect of a compound on the migratory capacity of endothelial cells.
Principle: A "wound" is created in a confluent monolayer of endothelial cells. The rate at which the cells migrate to close the wound is a measure of their migratory ability.
Procedure:
-
HUVECs are seeded in a 6-well plate and grown to confluence.
-
A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
The wells are washed with PBS to remove detached cells.
-
Fresh medium containing the test compound (this compound, TSA, or SAHA) at various concentrations is added.
-
The plate is incubated at 37°C, and images of the scratch are taken at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
The width of the scratch is measured at different points, and the percentage of wound closure is calculated to determine the effect of the compound on cell migration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-angiogenic effects of HDAC inhibitors like this compound, as well as a typical experimental workflow for its evaluation.
References
- 1. This compound, a microbial metabolite containing two epoxide groups, exhibits anti-angiogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylases inhibitors as anti-angiogenic agents altering vascular endothelial growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichostatin A - Wikipedia [en.wikipedia.org]
- 5. adooq.com [adooq.com]
- 6. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Trichostatin A, an inhibitor of histone deacetylase, inhibits hypoxia-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors enhance endothelial cell sprouting angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Expression Changes Post-Depudecin Treatment: A Comparative Guide to RT-qPCR and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating changes in gene expression following treatment with therapeutic compounds is paramount. This guide provides a comprehensive comparison of Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) with other common validation techniques, using the histone deacetylase (HDAC) inhibitor Depudecin as a case study. Experimental data and detailed protocols are provided to support an objective evaluation of each method's performance.
This compound is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to hyperacetylation of histones, altering chromatin structure and subsequently modifying the expression of numerous genes. This mechanism of action underscores the importance of robust and reliable methods to quantify these changes in gene expression.
Comparison of Gene Expression Validation Methods
The choice of method for validating gene expression changes can significantly impact the interpretation of experimental results. RT-qPCR is widely considered the gold standard for its sensitivity and specificity. However, other techniques such as Northern blotting, Western blotting, and microarray analysis offer complementary information. The following table summarizes a hypothetical, yet representative, dataset comparing the performance of these methods in assessing the expression of two known HDAC inhibitor-responsive genes, p21 (a cell cycle inhibitor) and gelsolin (an actin-binding protein), following this compound treatment.
| Method | Gene Target | Metric | Control (Untreated) | This compound-Treated | Fold Change | Advantages | Limitations |
| RT-qPCR | p21 mRNA | Relative Quantification (RQ) | 1.0 | 8.5 | 8.5 | High sensitivity, wide dynamic range, high throughput | Indirect measurement of protein levels, requires careful primer design and reference gene selection |
| gelsolin mRNA | Relative Quantification (RQ) | 1.0 | 4.2 | 4.2 | |||
| Northern Blot | p21 mRNA | Relative Band Intensity | 1.0 | 7.9 | 7.9 | Provides information on transcript size and alternative splice variants, direct detection of mRNA | Lower sensitivity, requires larger amounts of RNA, more labor-intensive |
| gelsolin mRNA | Relative Band Intensity | 1.0 | 3.8 | 3.8 | |||
| Western Blot | p21 protein | Relative Band Intensity | 1.0 | 7.5 | 7.5 | Directly measures protein levels, provides information on protein size and post-translational modifications | Not a measure of gene transcription, antibody-dependent, lower throughput |
| Gelsolin protein | Relative Band Intensity | 1.0 | 4.0 | 4.0 | |||
| Microarray | p21 mRNA | Log2 Fold Change | 0 | 3.09 | ~8.5 | High-throughput analysis of thousands of genes simultaneously | Lower sensitivity and dynamic range than RT-qPCR, requires complex data analysis, higher cost per sample |
| gelsolin mRNA | Log2 Fold Change | 0 | 2.07 | ~4.2 |
This table presents illustrative data based on typical results from studies on HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key experiments discussed.
RT-qPCR Protocol
-
RNA Isolation: Total RNA is extracted from control and this compound-treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad), forward and reverse primers for the target genes (p21, gelsolin) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Thermal Cycling: The reaction is performed in a real-time PCR detection system with a typical cycling protocol: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds and annealing/extension at 60°C for 30 seconds. A melt curve analysis is performed to verify the specificity of the amplicons.
-
Data Analysis: The relative quantification of gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Northern Blot Protocol
-
RNA Electrophoresis: 10-20 µg of total RNA per sample is denatured and separated by size on a formaldehyde-agarose gel.
-
RNA Transfer: The separated RNA is transferred from the gel to a nylon membrane (e.g., Hybond-N+, GE Healthcare) via capillary action overnight.
-
Probe Labeling: A DNA probe specific to the target mRNA (p21 or gelsolin) is labeled with a radioactive (e.g., 32P) or non-radioactive (e.g., DIG) marker.
-
Hybridization: The membrane is pre-hybridized to block non-specific binding sites and then hybridized with the labeled probe overnight at a specific temperature.
-
Washing and Detection: The membrane is washed under stringent conditions to remove unbound probe. The hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).
-
Data Analysis: The intensity of the bands corresponding to the target mRNA is quantified using densitometry software and normalized to a loading control (e.g., 18S or 28S rRNA bands).
Western Blot Protocol
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Protein Electrophoresis: 20-30 µg of total protein per sample is separated by size on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (p21 or Gelsolin) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH, β-actin).
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and biological pathways involved.
Caption: Experimental workflow for validating gene expression changes.
Caption: this compound's mechanism of action and downstream effects.
Caption: Logical relationship of gene expression validation methods.
Validating the Role of Histone Marks in Depudecin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Depudecin's role as a histone deacetylase (HDAC) inhibitor, with a focus on validating its impact on specific histone marks. While this compound is a known HDAC inhibitor that promotes histone hyperacetylation, publicly available data on its effects on specific histone lysine residues is limited. This guide summarizes the existing knowledge and provides detailed experimental protocols for researchers to quantitatively assess the specificity of this compound and compare it with other well-characterized HDAC inhibitors.
This compound: An Overview of its Action
This compound is a fungal metabolite that has been shown to inhibit histone deacetylase (HDAC) activity.[1][2][3] Its mechanism of action involves blocking the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones (hyperacetylation).[1][2] This alteration in histone acetylation is associated with the reversion of the transformed phenotype of cancer cells.[1][2][3] Specifically, studies have demonstrated that this compound induces a dose-dependent hyperacetylation of histone H4.[1][4][5] In vitro assays have confirmed that this compound inhibits the activity of HDAC1 with an IC50 of 4.7 μM.[1][2][4] Furthermore, competitive binding assays suggest that this compound shares a binding site with other known HDAC inhibitors like trapoxin.[1][2][3]
Comparative Analysis of HDAC Inhibitors on Specific Histone Marks
A key aspect of characterizing HDAC inhibitors is understanding their specificity towards different histone marks. While global histone acetylation assays provide a general indication of HDAC inhibition, a more detailed analysis of specific lysine residues on histones H3 and H4 (e.g., H3K9ac, H4K12ac) is crucial for elucidating the precise mechanism of action and potential downstream effects on gene expression.
Currently, there is a lack of specific quantitative data in the public domain detailing the effect of this compound on individual histone acetylation marks. In contrast, other HDAC inhibitors have been more extensively studied in this regard. For instance, Trichostatin A (TSA) has been shown to increase the levels of H3K14ac and H3K56ac.[6] The differential effects of various HDAC inhibitors on global histone H3 and H4 acetylation have also been documented.[7]
The following table summarizes the available information on the effects of this compound and provides a comparative look at other HDAC inhibitors.
| HDAC Inhibitor | Target Histone(s) | Specific Marks Affected | Quantitative Data Available |
| This compound | Histone H4 | General Hyperacetylation | No |
| Trichostatin A (TSA) | Histone H3, Histone H4 | H3K14ac, H3K56ac, Global H3/H4 acetylation | Yes |
| Depsipeptide | Histone H3, Histone H4 | Global H3/H4 acetylation | Yes |
Experimental Protocols
To facilitate the validation of this compound's effect on specific histone marks, this section provides detailed methodologies for key experiments.
Western Blotting for Histone Acetylation
This protocol allows for the semi-quantitative analysis of global and specific histone acetylation levels.
a. Histone Extraction:
-
Culture cells to the desired density and treat with this compound or other HDAC inhibitors at various concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, TSA).
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.
-
Determine the protein concentration using a Bradford or BCA assay.
b. Gel Electrophoresis and Transfer:
-
Separate 15-20 µg of histone extracts on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
c. Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies specific for the histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-H3, anti-H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific Histone Acetylation
This protocol enables the analysis of histone acetylation at specific genomic loci.
a. Cell Fixation and Chromatin Preparation:
-
Treat cultured cells with this compound or other HDAC inhibitors.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and lyse to release the nuclei.
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Clarify the sheared chromatin by centrifugation.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate a portion of the chromatin with an antibody specific for the histone mark of interest (e.g., anti-acetyl-H3K9) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
c. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
d. Analysis by qPCR:
-
Perform quantitative PCR (qPCR) on the immunoprecipitated DNA and input DNA (a sample of the starting chromatin) using primers specific for the genomic regions of interest.
-
Calculate the enrichment of the histone mark at specific loci as a percentage of the input.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the proposed mechanism of this compound, the following diagrams have been generated using Graphviz.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. epigenome-noe.net [epigenome-noe.net]
- 3. pnas.org [pnas.org]
- 4. This compound induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Depudecin Disposal
For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical compounds is a critical component of this safety protocol. This document provides a detailed, step-by-step guide for the proper disposal of Depudecin, a polyketide histone deacetylase (HDAC) inhibitor derived from the fungus Alternaria brassicicola.[1][2] Adherence to these procedures is essential for minimizing environmental impact and ensuring personnel safety.
I. This compound: Chemical and Safety Profile
This compound is a fungal metabolite with a unique 11-carbon chain structure containing two epoxides.[1] It functions as an inhibitor of histone deacetylase (HDAC) both in vitro and in vivo.[1] Understanding its chemical and physical properties is foundational to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C11H16O4 | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| CAS Number | 139508-73-9 | PubChem[1] |
| Appearance | Dried film | Sigma-Aldrich[3] |
| Storage Temperature | -20 °C | Sigma-Aldrich[3] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | Sigma-Aldrich[3] |
II. Procedural Workflow for this compound Disposal
The following workflow provides a logical sequence for the safe disposal of this compound and associated materials. This procedure is based on standard laboratory practices for hazardous chemical waste management.
Caption: A workflow diagram illustrating the key stages of this compound disposal.
III. Detailed Experimental Protocols for Disposal
The following protocols provide step-by-step instructions for the disposal of different forms of this compound waste.
A. Disposal of Unused or Expired this compound (Pure Compound)
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Packaging:
-
If in its original vial, ensure the cap is tightly sealed.
-
Place the vial in a larger, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
B. Disposal of this compound-Contaminated Labware (e.g., pipette tips, microfuge tubes, gloves)
-
Collection: Place all disposable labware that has come into direct contact with this compound into a designated, leak-proof hazardous waste bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list "this compound-contaminated materials."
-
Storage and Disposal: Store and dispose of the container as described in section A.
C. Disposal of this compound-Contaminated Liquid Waste (e.g., cell culture media, buffer solutions)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and an estimate of its concentration.
-
Storage and Disposal: Store and dispose of the container as described in section A. Do not mix with other chemical waste streams unless approved by your institution's EHS department.
IV. Decontamination Procedures
A. Decontamination of Work Surfaces
-
Initial Wipe: Wipe down the contaminated surface with a solvent in which this compound is soluble (e.g., DMSO), followed by 70% ethanol.
-
Secondary Wipe: Wipe the surface again with a detergent solution and then with water.
-
Waste Disposal: All wipes and absorbent materials used for decontamination should be disposed of as this compound-contaminated solid waste.
B. Decontamination of Reusable Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., DMSO) to dissolve any residual this compound. Dispose of the rinsate as hazardous liquid waste.
-
Soaking: Immerse the glassware in a base bath or a suitable laboratory detergent solution overnight.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
V. This compound's Mechanism of Action: A Note on its Biological Impact
This compound's biological activity as an HDAC inhibitor underscores the importance of preventing its release into the environment. HDACs are crucial enzymes that regulate gene expression. By inhibiting these enzymes, this compound can induce changes in cellular processes.[5]
Caption: Signaling pathway showing this compound's inhibition of HDAC.
By adhering to these detailed disposal procedures, laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe research environment and responsible stewardship of scientific materials.
References
Personal protective equipment for handling Depudecin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Depudecin, a fungal metabolite and potent histone deacetylase (HDAC) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on its biochemical activities and general laboratory safety principles for handling potent compounds is mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound's activity as an HDAC inhibitor suggests it is a biologically active molecule with potential health risks upon exposure. HDAC inhibitors as a class have been associated with various toxicities. Therefore, stringent adherence to PPE protocols is essential.
Minimum Recommended PPE
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact. Double-gloving provides additional protection against potential tears or contamination during removal. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols of this compound solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions in a fume hood. Use a NIOSH-approved respirator if creating aerosols or handling powder outside of a containment system. | Minimizes inhalation risk, especially with the solid form or when aerosolization is possible. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Handling Procedures
This compound is often supplied as a dried film and should be handled with care in a controlled environment.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
-
Reconstitution:
-
This compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Carefully add the required volume of DMSO to the vial containing the this compound film.
-
Gently vortex the solution to ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
To maintain the stability of the compound and avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
-
Store stock solutions of this compound at -20°C for long-term stability.
-
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous chemical waste.
Waste Disposal Workflow
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
